(5-Iodo-2-methylphenyl)methanol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(5-iodo-2-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6-2-3-8(9)4-7(6)5-10/h2-4,10H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQOCDUTRABFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: (5-Iodo-2-methylphenyl)methanol (CAS No. 1260242-01-0)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on (5-Iodo-2-methylphenyl)methanol, a key intermediate in various synthetic applications. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses its potential relevance in biological systems.
Chemical Identity and Properties
This compound, also known as 5-iodo-2-methylbenzyl alcohol, is a substituted aromatic alcohol. Its chemical structure features a benzene ring substituted with an iodine atom, a methyl group, and a hydroxymethyl group.
Table 1: Chemical and Physical Properties of this compound [1][2]
| Property | Value | Source |
| CAS Number | 1260242-01-0 | Doron Scientific |
| Molecular Formula | C₈H₉IO | Doron Scientific |
| Molecular Weight | 248.06 g/mol | Doron Scientific |
| Appearance | White powder | RongNa Biotechnology Co.,Ltd. |
| Purity | ≥97% | AOTU Chemical Valley |
| SMILES | OCc1cc(I)ccc1C | Doron Scientific |
Synthesis of this compound
The primary synthetic route to this compound involves the reduction of the corresponding aldehyde, 5-iodo-2-methylbenzaldehyde. A general and reliable method for this transformation is the use of sodium borohydride in an alcoholic solvent.
Experimental Protocol: Reduction of 5-Iodo-2-methylbenzaldehyde
This protocol is a standard procedure for the reduction of an aldehyde to a primary alcohol.
Materials:
-
5-Iodo-2-methylbenzaldehyde
-
Methanol (MeOH) or Ethanol (EtOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol or ethanol (approximately 10-20 mL per gram of aldehyde) and cool the solution in an ice bath to 0 °C with stirring.
-
Reduction: Slowly add sodium borohydride (1.1 to 1.5 eq) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by slowly adding deionized water to the flask.
-
Solvent Removal: Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Extraction: Transfer the aqueous residue to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Diagram 1: Synthetic Workflow for this compound
Caption: Workflow for the synthesis of this compound.
Biological Relevance and Signaling Pathways
While specific studies on the biological activity of this compound are not prominent in the current literature, the broader class of benzyl alcohol derivatives has been investigated for various biological effects. For instance, certain substituted benzyl alcohols have demonstrated anticancer activity by modulating key signaling pathways.
One such example is 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA), a marine-derived compound, which has been shown to exhibit anticancer properties in human glioblastoma cells. DHMBA was found to suppress cancer cell proliferation by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways, which are crucial for cell growth and survival. Concurrently, it upregulates tumor suppressor proteins like p53 and p21.
Diagram 2: Generalized Signaling Pathway Potentially Modulated by Substituted Benzyl Alcohols
Caption: Hypothesized modulation of cancer signaling pathways.
Given the structural similarities, it is plausible that this compound could be a valuable scaffold for the design and synthesis of novel therapeutic agents. The presence of the iodine atom offers a site for further functionalization, for example, through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening. Researchers in drug development may find this compound to be a useful starting material for exploring new chemical space in the search for modulators of these and other critical biological pathways. Further investigation is warranted to elucidate the specific biological activities of this compound.
References
(5-Iodo-2-methylphenyl)methanol physical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide comprehensive information on the physical properties of the chemical compound (5-Iodo-2-methylphenyl)methanol. A thorough search of available scientific literature, chemical databases, and supplier specifications has been conducted to compile this document. However, it is critical to note that detailed experimental data on the physical properties of this specific isomer are exceptionally scarce in publicly accessible resources. Much of the available information pertains to related isomers or more complex molecules containing the (5-iodo-2-methylphenyl)methyl moiety.
Chemical Identity
-
Name: this compound
-
Synonyms: 5-Iodo-2-methylbenzyl alcohol
-
Molecular Formula: C₈H₉IO
-
Molecular Weight: 248.06 g/mol
-
Structure:
Physical Properties
A comprehensive search for quantitative physical property data for this compound yielded limited specific values. The table below summarizes the available information, which is largely based on data for isomeric compounds or is computationally predicted. Researchers should use these values with caution and are advised to determine them experimentally for any critical applications.
| Property | Value | Source and Remarks |
| CAS Number | Not definitively assigned | While CAS number 220991-50-4 is associated with "(2-iodo-5-Methylphenyl)Methanol" by some suppliers, a specific and verified CAS number for the 5-iodo-2-methyl isomer is not consistently reported in major chemical databases. |
| Melting Point | Data not available | Experimental data for this specific isomer is not available in the searched literature. |
| Boiling Point | Data not available | Experimental data for this specific isomer is not available in the searched literature. |
| Solubility | Data not available | Expected to be soluble in common organic solvents like methanol, ethanol, and DMSO, based on the properties of similar aromatic alcohols. |
| Density | Data not available | Experimental data for this specific isomer is not available in the searched literature. |
| pKa | Data not available | The acidic proton is on the hydroxyl group. The pKa is expected to be similar to that of other benzyl alcohols. |
Note: The lack of specific experimental data necessitates that the above table remains largely unpopulated. It is recommended that these properties be determined experimentally.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the reviewed literature. Standard methodologies for determining melting point, boiling point, and solubility would be applicable.
-
Melting Point Determination: A standard capillary melting point apparatus could be used. The compound would be introduced into a capillary tube, and the temperature at which the solid melts to a liquid would be recorded.
-
Boiling Point Determination: Due to the expected high boiling point and potential for decomposition, vacuum distillation would be the preferred method for determining the boiling point.
-
Solubility Determination: A known amount of the solid would be added to a measured volume of a solvent at a specific temperature. The mixture would be agitated until saturation is reached, and the concentration of the dissolved solid would be determined.
Synthesis and Characterization
While a specific, detailed synthesis protocol for this compound with characterization data was not found, general synthetic routes to similar compounds often involve the reduction of the corresponding carboxylic acid or aldehyde. For example, the reduction of 5-iodo-2-methylbenzoic acid with a suitable reducing agent like lithium aluminum hydride would be a plausible route.
A patent for the preparation of the related compound, 2-bromo-5-iodo-benzyl alcohol, involves a multi-step synthesis starting from o-toluidine. This suggests that a similar multi-step process might be required for the synthesis of this compound.
Characterization of the synthesized compound would typically involve:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and purity of the compound.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
-
Infrared (IR) Spectroscopy: To identify the presence of the hydroxyl functional group.
Logical Relationship for Synthesis
The following diagram illustrates a potential logical workflow for obtaining and characterizing this compound, given the lack of direct data.
Caption: Logical workflow for the synthesis, characterization, and physical property determination of this compound.
Conclusion
There is a significant gap in the publicly available scientific literature regarding the experimentally determined physical properties of this compound. Researchers and drug development professionals requiring this data for their work are strongly encouraged to perform experimental determinations to obtain reliable values. The information provided in this guide is intended to be a starting point and highlights the current lack of comprehensive data for this specific chemical compound.
An In-depth Technical Guide to (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of (5-Iodo-2-methylphenyl)methanol. The information is intended for researchers, scientists, and professionals involved in drug development and other areas of chemical synthesis.
Chemical Structure and Properties
This compound, also known as 5-iodo-2-methylbenzyl alcohol, is an aromatic organic compound. Its structure consists of a benzene ring substituted with an iodine atom, a methyl group, and a hydroxymethyl group at positions 5, 2, and 1, respectively.
Chemical Structure Diagram:
An In-depth Technical Guide to the Synthesis of (5-Iodo-2-methylphenyl)methanol via Reduction of 5-iodo-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of (5-Iodo-2-methylphenyl)methanol, a key intermediate in pharmaceutical research and development. The primary focus of this document is the reduction of 5-iodo-2-methylbenzaldehyde, offering detailed experimental protocols, data presentation, and visualizations to aid in the successful execution and understanding of this chemical transformation.
Introduction
This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules with potential therapeutic applications. The presence of the iodo-substituent allows for further functionalization through various cross-coupling reactions, while the benzylic alcohol moiety provides a handle for diverse chemical modifications. The reduction of the corresponding aldehyde, 5-iodo-2-methylbenzaldehyde, is a common and efficient route to access this important intermediate. This guide will detail the synthesis using two of the most prevalent and effective reducing agents in modern organic chemistry: Sodium Borohydride (NaBH₄) and Lithium Aluminum Hydride (LiAlH₄).
Reaction Scheme
The general transformation involves the reduction of the aldehyde functional group to a primary alcohol.
Caption: General reaction scheme for the reduction of 5-iodo-2-methylbenzaldehyde.
Comparative Analysis of Reducing Agents
The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired reactivity, and safety considerations.
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |
| Reactivity | Milder, more selective for aldehydes and ketones. | Stronger, less selective; reduces a wider range of functional groups.[1] |
| Solvent | Protic solvents (e.g., methanol, ethanol) are suitable. | Aprotic, anhydrous solvents (e.g., THF, diethyl ether) are required.[2] |
| Work-up | Generally simpler, aqueous work-up. | Requires careful quenching with water and base (e.g., Fieser work-up). |
| Safety | Relatively safe to handle. | Pyrophoric, reacts violently with water.[1] |
Experimental Protocols
The following protocols are representative procedures for the reduction of 5-iodo-2-methylbenzaldehyde. Researchers should adapt these methods based on their specific laboratory conditions and scale.
This method is often preferred for its operational simplicity and safety.
Materials:
-
5-iodo-2-methylbenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
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Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
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Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cooling: Cool the solution to 0 °C in an ice bath with stirring.
-
Addition of NaBH₄: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Remove the methanol under reduced pressure. Add water and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization.
This protocol is suitable for a more rapid and forceful reduction but requires stringent anhydrous conditions.
Materials:
-
5-iodo-2-methylbenzaldehyde
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl Ether (Et₂O)
-
Water
-
15% aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask, dropping funnel, condenser, nitrogen inlet, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Setup: Assemble a dry three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet. Flame-dry the apparatus under a stream of nitrogen.
-
LiAlH₄ Suspension: In the reaction flask, prepare a suspension of LiAlH₄ (1.0 - 1.2 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Work-up (Fieser Method): Cool the reaction mixture to 0 °C. Cautiously and sequentially add water (x mL), 15% aqueous NaOH (x mL), and then water (3x mL), where 'x' is the mass of LiAlH₄ in grams. A white precipitate should form.
-
Filtration: Stir the resulting slurry for 15-30 minutes, then filter through a pad of Celite®, washing the filter cake with diethyl ether.
-
Drying and Concentration: Dry the combined organic filtrates over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude this compound by column chromatography or recrystallization as described for the NaBH₄ method.
Data Presentation
The following table summarizes the key parameters for the two reduction methods. Please note that yields are highly dependent on the specific reaction conditions and purification efficiency.
| Parameter | NaBH₄ Reduction | LiAlH₄ Reduction |
| Starting Material | 5-iodo-2-methylbenzaldehyde | 5-iodo-2-methylbenzaldehyde |
| Reducing Agent | Sodium Borohydride | Lithium Aluminum Hydride |
| Stoichiometry | 1.1 - 1.5 equivalents | 1.0 - 1.2 equivalents |
| Solvent | Methanol / Ethanol | Anhydrous THF / Diethyl Ether |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1.5 - 2.5 hours | 1 - 3 hours |
| Work-up | Aqueous acid quench | Fieser work-up (H₂O, NaOH) |
| Typical Yield | > 90% (literature for similar reductions) | > 90% (literature for similar reductions) |
Characterization of this compound
Accurate characterization is essential to confirm the identity and purity of the synthesized product.
Physical Properties:
-
Molecular Formula: C₈H₉IO
-
Molecular Weight: 248.06 g/mol
-
Appearance: Expected to be a white to off-white solid or a colorless oil.
Spectroscopic Data (Predicted): The following are predicted NMR chemical shifts based on the analysis of structurally similar compounds. Actual experimental values may vary slightly.
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.60-7.50 (m, 2H, Ar-H)
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δ 7.00-6.90 (m, 1H, Ar-H)
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δ 4.65 (s, 2H, -CH₂OH)
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δ 2.30 (s, 3H, Ar-CH₃)
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δ 1.80 (br s, 1H, -OH)
-
-
¹³C NMR (CDCl₃, 100 MHz):
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δ 142.0 (Ar-C)
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δ 138.0 (Ar-C)
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δ 136.0 (Ar-CH)
-
δ 130.0 (Ar-CH)
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δ 93.0 (Ar-CI)
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δ 64.5 (-CH₂OH)
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δ 19.0 (Ar-CH₃)
-
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: Logical flow diagram of the synthesis and characterization process.
Conclusion
The reduction of 5-iodo-2-methylbenzaldehyde to this compound is a straightforward and high-yielding transformation that can be effectively accomplished using either sodium borohydride or lithium aluminum hydride. The choice between these reagents will be dictated by the specific requirements of the synthesis, including the presence of other functional groups and safety considerations. This guide provides the necessary theoretical and practical information for researchers to successfully synthesize and characterize this important chemical intermediate.
References
Spectroscopic Characterization of (5-Iodo-2-methylphenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound (5-Iodo-2-methylphenyl)methanol. The document furnishes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines comprehensive, generalized experimental protocols for the acquisition of such spectroscopic data, catering to the needs of researchers in the field of analytical chemistry and drug development.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure. These predictions are derived from established principles of spectroscopy and by comparison with data for structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | Ar-H (H6) |
| ~7.4 | dd | 1H | Ar-H (H4) |
| ~7.0 | d | 1H | Ar-H (H3) |
| ~4.6 | s | 2H | -CH ₂OH |
| ~2.3 | s | 3H | Ar-CH ₃ |
| ~1.8 | t (broad) | 1H | -OH |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~142 | Ar-C -CH₂OH |
| ~138 | Ar-C -I |
| ~137 | Ar-C H (C4) |
| ~135 | Ar-C -CH₃ |
| ~129 | Ar-C H (C3) |
| ~93 | Ar-C H (C6) |
| ~64 | -C H₂OH |
| ~18 | Ar-C H₃ |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy Data
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2950-2850 | Medium | C-H stretch (aliphatic) |
| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| 850-800 | Strong | C-H bend (aromatic, out-of-plane) |
| ~600 | Medium | C-I stretch |
Mass Spectrometry (MS) Data
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 248 | High | [M]⁺ (Molecular Ion) |
| 231 | Medium | [M-OH]⁺ |
| 219 | Medium | [M-CH₂OH]⁺ |
| 121 | High | [M-I]⁺ |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
Ionization Mode: Electron Ionization (EI).
Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of NMR, IR, and MS data for aromatic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Set a relaxation delay of 1-5 seconds between scans.
-
-
Data Acquisition (¹³C NMR):
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Set a relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the solvent residual peak or the internal standard (TMS at 0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Identify the chemical shifts and multiplicities of the signals.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
-
Background Spectrum:
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound directly onto the ATR crystal.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
-
Data Processing:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Identify the wavenumbers of the major absorption bands and correlate them to specific functional groups.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to deduce the structure of the molecule.
-
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
Solubility of (5-Iodo-2-methylphenyl)methanol in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of (5-Iodo-2-methylphenyl)methanol in organic solvents. A comprehensive search of publicly available data reveals a lack of specific quantitative solubility values for this compound. Consequently, this document focuses on providing detailed experimental protocols for determining solubility, enabling researchers to generate the necessary data in their own laboratories. The methodologies described are based on established practices in the pharmaceutical and chemical sciences.
Introduction
This compound is a substituted aromatic alcohol with potential applications in organic synthesis and as an intermediate in the development of pharmaceutical compounds. Understanding its solubility in various organic solvents is a critical parameter for its use in synthesis, purification, formulation, and various analytical techniques. The solubility of a compound dictates its behavior in solution, impacting reaction kinetics, crystallization processes, and bioavailability.
Despite a thorough literature search, no specific quantitative solubility data for this compound in common organic solvents has been found in publicly accessible databases and scientific literature. This guide, therefore, provides a framework for the experimental determination of its solubility.
Quantitative Solubility Data
As of the latest search, there is no publicly available quantitative data on the solubility of this compound in any specific organic solvents. Researchers are encouraged to determine these values experimentally using the protocols outlined in the following sections.
Experimental Protocols for Solubility Determination
The determination of a compound's solubility is a fundamental experimental procedure. The choice of method often depends on the required accuracy, the amount of substance available, and the properties of the solute and solvent. The following are widely accepted methods for determining the solubility of a solid organic compound like this compound.
Equilibrium Shake-Flask Method
The shake-flask method is a well-established and reliable technique for determining thermodynamic solubility.[1] It involves creating a saturated solution by agitating an excess amount of the solid solute in the solvent of interest until equilibrium is reached.
Methodology:
-
Preparation: Add an excess amount of crystalline this compound to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. A shaker bath or a magnetic stirrer in a temperature-controlled environment is recommended. The temperature should be carefully controlled and recorded, as solubility is temperature-dependent.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid. This can be achieved by centrifugation followed by careful decantation, or by filtration through a fine-porosity filter (e.g., a syringe filter) that does not absorb the solute.
-
Quantification: Accurately determine the concentration of this compound in the clear, saturated supernatant. Several analytical techniques can be employed for this purpose:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method. A calibration curve must be prepared using standard solutions of known concentrations of this compound.
-
UV-Vis Spectroscopy: If the compound has a suitable chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve (Beer-Lambert Law).
-
Gravimetric Analysis: This involves evaporating a known volume of the saturated solution to dryness and weighing the solid residue. This method is simpler but generally less accurate than chromatographic or spectroscopic methods.
-
High-Throughput Screening (HTS) Methods
For rapid screening of solubility in multiple solvents, various high-throughput methods have been developed. These are particularly useful in early-stage drug discovery.
Example HTS Methodology (Miniaturized Shake-Flask):
-
Preparation: Dispense a small, known amount of solid this compound into the wells of a microtiter plate.
-
Solvent Addition: Add a known volume of each test solvent to the respective wells.
-
Equilibration: Seal the plate and agitate it on a plate shaker at a controlled temperature for a set period (e.g., 2-24 hours).
-
Separation: Centrifuge the plate to pellet the undissolved solid.
-
Analysis: Transfer a known volume of the supernatant to a new plate and determine the concentration using a rapid analytical technique such as UV-Vis spectroscopy or a generic HPLC method.
Experimental Workflow and Logic
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Factors Influencing Solubility
Several factors can significantly affect the solubility of this compound and should be carefully controlled during experimental determination:
-
Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, maintaining a constant and accurately recorded temperature is crucial.
-
Solvent Polarity: The principle of "like dissolves like" is a good starting point. This compound, having a polar hydroxyl group and a larger, less polar substituted phenyl ring, is expected to have varied solubility in different organic solvents. Its solubility will likely be higher in moderately polar solvents.
-
Purity of the Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility. It is essential to use materials of high purity.
-
Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form being used.
Conclusion
References
stability and storage conditions for (5-Iodo-2-methylphenyl)methanol
An In-depth Technical Guide to the Stability and Storage of (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No. 1260242-01-0). Due to the limited availability of specific, publicly accessible stability data for this compound, this guide synthesizes information from chemical supplier recommendations, general knowledge of related chemical structures, and established principles of chemical stability.
Core Stability Profile
This compound is a substituted aromatic alcohol. Its stability is primarily influenced by the presence of two key functional groups: the iodinated phenyl ring and the benzylic alcohol.
Iodo Group: The carbon-iodine (C-I) bond is the least stable of the carbon-halogen bonds and can be susceptible to cleavage, particularly when exposed to light (photodegradation) and elevated temperatures (thermal degradation). This can lead to the formation of impurities and a decrease in the compound's purity over time.
Benzylic Alcohol Group: The benzylic alcohol moiety is prone to oxidation. Exposure to air (oxygen) can lead to the formation of the corresponding aldehyde (5-iodo-2-methylbenzaldehyde) and carboxylic acid (5-iodo-2-methylbenzoic acid). This oxidative degradation can be accelerated by heat, light, and the presence of metal catalysts.
Based on these characteristics, the primary degradation pathways for this compound are likely to be photodegradation, thermal degradation, and oxidation.
Recommended Storage Conditions
To ensure the long-term integrity and purity of this compound, the following storage conditions are recommended based on supplier data and general chemical handling principles.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated)[1] | To minimize thermal degradation and slow down the rate of potential oxidative and deiodination reactions. |
| Light Exposure | Store in a dark place, protected from light.[2] | To prevent photodegradation due to the light-sensitive nature of the carbon-iodine bond. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the benzylic alcohol group by atmospheric oxygen and to protect from moisture. |
| Environment | Store in a dry, well-ventilated area.[2] | To prevent moisture absorption and ensure a safe storage environment. |
Handling Precautions
When handling this compound, it is essential to follow standard laboratory safety procedures to maintain the compound's stability and ensure personnel safety.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of any potential vapors or dust.
-
Avoid Contamination: Use clean, dry spatulas and glassware to prevent contamination that could catalyze degradation.
Potential Degradation Pathways
The following diagram illustrates the likely degradation pathways for this compound based on the reactivity of its functional groups.
Experimental Protocols for Stability Assessment (General Framework)
While specific validated protocols for this compound are not publicly available, the following general methodologies can be adapted for its stability testing. The primary analytical technique for monitoring the purity and degradation of this compound would be High-Performance Liquid Chromatography (HPLC) due to its ability to separate the parent compound from potential impurities.
Stability-Indicating HPLC Method Development (Illustrative Protocol)
A reverse-phase HPLC method would be suitable for analyzing this compound. The goal is to develop a method that can separate the active pharmaceutical ingredient (API) from its potential degradation products.
| Parameter | Illustrative Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a suitable ratio of A:B, then gradually increase the percentage of B over time. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at a wavelength appropriate for the chromophore (e.g., 230 nm). |
| Injection Volume | 10 µL |
Method Validation: The developed HPLC method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.
Forced Degradation Studies Workflow
Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.
Summary and Recommendations
The stability of this compound is a critical factor for its use in research and drug development. Based on its chemical structure and information available for analogous compounds, it is prudent to handle and store this compound with care to prevent degradation.
Key Takeaways:
-
Storage: Store at 2-8°C, protected from light, in a tightly sealed container, preferably under an inert atmosphere.
-
Stability: The compound is potentially susceptible to oxidation, photodegradation, and thermal degradation.
-
Handling: Use appropriate personal protective equipment and handle in a well-ventilated area.
-
Further Studies: For critical applications, it is highly recommended to perform in-house stability studies using a validated stability-indicating analytical method to establish a re-test date and to fully understand the degradation profile under specific storage and handling conditions.
This guide provides a foundational understanding of the stability and storage considerations for this compound. Researchers and scientists should use this information as a starting point and supplement it with their own experimental data for robust and reliable results.
References
(5-Iodo-2-methylphenyl)methanol: A Technical Guide to its Synthesis and Role as a Key Intermediate
Introduction
(5-Iodo-2-methylphenyl)methanol is an organic compound that has gained significance in the realm of synthetic organic chemistry, particularly as a crucial building block in the synthesis of pharmaceutical compounds. Its strategic substitution pattern, featuring an iodo group, a methyl group, and a hydroxymethyl group on the phenyl ring, makes it a versatile intermediate for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of this compound, with a focus on its role in drug development.
Discovery and History
The history of this compound is intrinsically linked to its utility as a synthetic intermediate rather than a standalone discovery. Its emergence in the scientific literature coincides with the development of complex molecules that require precisely substituted aromatic precursors. While a singular "discovery" paper is not apparent, its importance became evident in the synthesis of various compounds, most notably as a precursor to impurities found in active pharmaceutical ingredients (APIs). One such prominent example is its use in the synthesis of an impurity of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The need for well-characterized impurities for analytical and safety studies has driven the targeted synthesis of compounds like this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its immediate precursor, 5-Iodo-2-methylbenzaldehyde, is presented in Table 1.
| Property | This compound | 5-Iodo-2-methylbenzaldehyde |
| Molecular Formula | C₈H₉IO | C₈H₇IO |
| Molecular Weight | 248.06 g/mol | 246.05 g/mol |
| CAS Number | 220991-50-4 | 65874-26-2 |
| Appearance | Not explicitly stated, likely a solid | Solid |
| Boiling Point | Not available | 276.1 ± 28.0 °C at 760 mmHg |
Synthesis of this compound
The most direct and common method for the preparation of this compound is through the reduction of its corresponding aldehyde, 5-iodo-2-methylbenzaldehyde.
Experimental Protocol: Reduction of 5-Iodo-2-methylbenzaldehyde
Materials:
-
5-Iodo-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol at 0 °C (ice bath), slowly add sodium borohydride (1.1 eq) in portions.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Application in the Synthesis of a Canagliflozin Impurity
This compound serves as a key starting material in the synthesis of 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene, which has been identified as an impurity in the manufacturing of Canagliflozin.[1]
Experimental Protocol: Synthesis of 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
This synthesis involves a two-step process starting from this compound:
Step 1: Chlorination of this compound
The alcohol is first converted to the corresponding benzyl chloride.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or a similar chlorinating agent
-
Anhydrous dichloromethane (DCM)
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with ice-cold water.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 1-(chloromethyl)-5-iodo-2-methylbenzene. This intermediate is often used in the next step without further purification.
Step 2: Coupling with 2-(4-Fluorophenyl)thiophene
The resulting benzyl chloride is then coupled with 2-(4-fluorophenyl)thiophene.
Materials:
-
1-(Chloromethyl)-5-iodo-2-methylbenzene
-
2-(4-Fluorophenyl)thiophene
-
A suitable base (e.g., potassium carbonate, sodium hydride)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)
Procedure:
-
To a solution of 2-(4-fluorophenyl)thiophene (1.0 eq) and a base (1.5 eq) in the chosen solvent, add the crude 1-(chloromethyl)-5-iodo-2-methylbenzene (1.1 eq).
-
Heat the reaction mixture at a suitable temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain 2-(4-Fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the synthesis of this compound and its subsequent use.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of a Key Canagliflozin Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the synthesis of a key intermediate of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes. The described synthetic route utilizes (5-Iodo-2-methylphenyl)methanol as a crucial building block.
Introduction
Canagliflozin's complex molecular architecture necessitates a multi-step synthetic approach. A critical disconnection in its retrosynthesis leads to a C-aryl glucoside, which is typically formed by coupling a protected glucose moiety with an aglycone fragment. The aglycone, in this case, is a substituted thiophene derivative. The synthesis of this aglycone often involves the use of this compound or its precursors. This document outlines the preparation of this key alcohol intermediate and its subsequent activation for coupling reactions.
Synthetic Pathway Overview
The synthesis begins with the Friedel-Crafts acylation of 2-(4-fluorophenyl)thiophene with 5-iodo-2-methylbenzoyl chloride to yield a ketone intermediate. This ketone is then reduced to the corresponding alcohol, (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol. To facilitate the subsequent C-glycosylation, the hydroxyl group of this alcohol is protected, for example, as a trimethylsilyl (TMS) ether. This activated intermediate can then be coupled with a protected D-gluconolactone derivative.
Experimental Protocols
The following protocols are based on established synthetic methods and provide a step-by-step guide for the preparation of the key intermediates.
Protocol 1: Synthesis of (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone
This protocol details the Friedel-Crafts acylation to form the ketone precursor to the target alcohol.
Materials:
-
5-iodo-2-methylbenzoic acid
-
Dichloromethane (DCM)
-
Dimethylformamide (DMF)
-
Oxalyl chloride
-
2-(4-fluorophenyl)thiophene
-
Aluminum chloride (AlCl₃)
-
Hydrochloric acid (HCl), 2N solution
-
Heptane
-
Water
Procedure:
-
A solution of 5-iodo-2-methylbenzoic acid (50 g) in dichloromethane (200 ml) and dimethylformamide (0.5 g) is prepared in a round-bottom flask at 25-35 °C.
-
The reaction mixture is cooled to 0-5 °C.
-
Oxalyl chloride (30.7 g) is added slowly to the mixture while maintaining the temperature at 0-5 °C.
-
The reaction temperature is raised to 25-35 °C and stirred for 5 hours.
-
The solvent is removed by distillation under vacuum, ensuring the temperature remains below 35 °C. The resulting residue is the acid chloride.
-
The acid chloride residue is dissolved in dichloromethane (200 ml) and set aside under a nitrogen atmosphere.
-
In a separate flask, aluminum chloride (33.3 g) is suspended in dichloromethane (250 ml) and cooled to -10 to 0 °C.
-
2-(4-fluorophenyl)thiophene (40.4 g) is added to the AlCl₃ suspension under a nitrogen atmosphere, maintaining the temperature at -10 to 0 °C.
-
After stirring for one hour, the previously prepared acid chloride solution is added to this mixture.
-
The reaction is stirred for one hour, after which the temperature is raised to 25-35 °C and held for three hours.
-
The reaction mixture is then cooled to -10 °C and quenched by the addition of water (50 ml), followed by 2N HCl (45 ml) and heptane (250 ml).
-
The resulting solid is stirred for 1-2 hours and then collected by filtration to yield the desired methanone product.[1]
Protocol 2: Synthesis of (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol
This protocol describes the reduction of the ketone to the target alcohol intermediate.
Materials:
-
(5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone
-
Dichloromethane (DCM)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Sodium bicarbonate solution
-
Water
-
Brine
-
Sodium sulfate (Na₂SO₄)
-
Toluene
-
Heptane
Procedure:
-
In a 1L four-necked round-bottom flask, dissolve (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone (50 g) in dichloromethane (250 ml) with stirring to form a clear solution.[2]
-
Add sodium borohydride (3.36 g) to the solution.[2]
-
Heat the mixture to 36-40 °C.[2]
-
Add methanol (50 ml) while maintaining the temperature at 36-40 °C.[2]
-
After 30 minutes, cool the reaction mixture to 0-5 °C.[2]
-
Quench the reaction by adding sodium bicarbonate solution (100 ml).[2]
-
Separate the organic layer and wash it with water and brine (100 ml each).[2]
-
Dry the organic layer over sodium sulfate and concentrate it under vacuum.[2]
-
The resulting residue is isolated from a mixture of toluene (75 ml) and heptane (25 ml) to give the final alcohol product.[2]
Protocol 3: Protection of the Alcohol as a Trimethylsilyl (TMS) Ether
This protocol details the protection of the hydroxyl group to facilitate subsequent coupling reactions.
Materials:
-
(5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol
-
4-methylmorpholine
-
Tetrahydrofuran (THF)
-
Trimethylsilyl chloride (TMSCl)
Procedure:
-
In a 500 ml four-necked round-bottom flask, charge (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol (20 g), 4-methylmorpholine (14.3 g), and tetrahydrofuran (200 ml).[1]
-
Cool the resulting mixture to 0-5 °C.[1]
-
Slowly add trimethylsilyl chloride (8.2 g) while maintaining the temperature at or below 10 °C.[1]
-
After one hour, heat the reaction mixture to about 35-40 °C for four hours.[1]
-
Continue stirring overnight at 25-35 °C under an argon atmosphere.[1]
-
The resulting mixture containing the TMS-protected intermediate can be used in the subsequent coupling step after appropriate workup.
Data Summary
The following table summarizes the key reactants and products for the synthesis of the Canagliflozin intermediate.
| Reaction Step | Starting Material | Reagents | Product | Typical Yield | Reference |
| Friedel-Crafts Acylation | 5-iodo-2-methylbenzoic acid, 2-(4-fluorophenyl)thiophene | Oxalyl chloride, AlCl₃ | (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone | Not specified | [1] |
| Ketone Reduction | (5-iodo-2-methyl-phenyl)-[5-(4-fluro-phenyl)-thiophen-2-yl] methanone | NaBH₄, Methanol | (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol | Not specified | [2] |
| Hydroxyl Protection | (5-(4-fluoro-phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methanol | Trimethylsilyl chloride, 4-methylmorpholine | ((5-(4-fluoro- phenyl) thiophen-2-yl) (5-iodo-2-methyl-phenyl) methoxy) trimethylsilane | Not specified | [1] |
Visual Representations
The following diagrams illustrate the synthetic workflow and the chemical structures involved in the synthesis of the Canagliflozin intermediate.
Caption: Synthetic workflow for the Canagliflozin intermediate.
Caption: Key chemical structures in the synthesis pathway.
Note: The image sources in the DOT script are placeholders and would need to be replaced with actual images of the chemical structures for rendering. Due to the current limitations, images cannot be generated directly.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This powerful palladium-catalyzed reaction offers a versatile and efficient method for the synthesis of biaryls, a structural motif prevalent in pharmaceuticals, agrochemicals, and advanced materials. This application note provides a detailed protocol for the Suzuki-Miyaura coupling of (5-Iodo-2-methylphenyl)methanol, a valuable building block in medicinal chemistry and materials science. The presence of both a reactive iodo group and a functional hydroxymethyl group makes this substrate particularly useful for the synthesis of complex molecular architectures.
Reaction Principle and Scope
The Suzuki-Miyaura coupling of this compound proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of the aryl iodide to the palladium(0) complex, followed by transmetalation with a boronic acid derivative in the presence of a base, and concluding with reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.
The reaction is compatible with a wide range of functional groups, making it a robust tool in multi-step syntheses. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)
-
Degassed water (if using a biphasic system)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and Schlenk line or glovebox
Procedure:
-
To an oven-dried Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an inert atmosphere.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask under a positive flow of the inert gas.
-
Add the anhydrous solvent (e.g., a 4:1 mixture of Toluene and water, 5 mL) to the flask via syringe. The water should be degassed prior to use.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired biaryl methanol derivative.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of aryl iodides with structural similarities to this compound, providing a useful reference for reaction optimization.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Substituted Aryl Iodides.
| Entry | Aryl Iodide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodotoluene | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 95 |
| 2 | 2-Iodobenzyl alcohol | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |
| 3 | 3-Iodobenzyl alcohol | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 6 | 88 |
| 4 | 4-Iodoanisole | Naphthalene-2-boronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DMF/H₂O | 100 | 16 | 90 |
| 5 | 2-Iodo-m-xylene | 4-(Trifluoromethyl)phenylboronic acid | Pd₂(dba)₃ (1) / XPhos (2) | K₃PO₄ | Dioxane | 100 | 4 | 96 |
Table 2: Effect of Different Palladium Catalysts on the Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | Pd₂(dba)₃ (1) | SPhos (2) | K₃PO₄ | Dioxane | 100 | 4 | 98 |
| 3 | Pd(dppf)Cl₂ (2) | - | Cs₂CO₃ | Dioxane | 90 | 8 | 95 |
| 4 | Pd/C (5) | - | K₂CO₃ | Ethanol/H₂O | 80 | 24 | 85 |
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction
Application Notes and Protocols for the Sonogashira Coupling of (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Sonogashira coupling reaction of (5-iodo-2-methylphenyl)methanol with terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is of significant importance in medicinal chemistry and materials science for the synthesis of complex molecular architectures. Aryl iodides, such as this compound, are particularly reactive substrates in this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[1][2]
The protocols and data presented herein are designed to serve as a valuable resource for researchers in academic and industrial settings, providing detailed experimental procedures and representative reaction parameters.
Reaction Principle and Mechanism
The Sonogashira reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[1] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3]
-
Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) intermediate.[1]
-
Copper Cycle: Concurrently, the terminal alkyne reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.[1][3]
-
Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[1]
Variations of the Sonogashira coupling have been developed, including copper-free versions, to address specific substrate requirements and challenges.[4]
Experimental Protocols
This section provides a detailed protocol for the Sonogashira coupling of this compound with a terminal alkyne. This procedure is a general guideline and may require optimization for specific alkynes and reaction scales.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.1 - 1.5 eq)[1]
-
Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], 0.02 - 0.05 eq)[1][5]
-
Amine base (e.g., Triethylamine [TEA] or Diisopropylamine [DIPA], 2.0 - 7.0 eq)[1][5]
-
Anhydrous solvent (e.g., Tetrahydrofuran [THF] or N,N-Dimethylformamide [DMF])[1][5]
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)
-
Magnetic stirrer and stir bar
-
Syringes for liquid transfer
-
Reagents for workup and purification (e.g., organic solvent for extraction, saturated aqueous ammonium chloride, brine, anhydrous sodium sulfate or magnesium sulfate, silica gel)
Procedure: Palladium/Copper Co-catalyzed Sonogashira Coupling
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (0.04 eq) under a stream of inert gas.[1][5]
-
Inert Atmosphere: Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[1]
-
Addition of Reagents: Add the anhydrous solvent (e.g., THF) via syringe. Sequentially add the amine base (e.g., TEA, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe while stirring.[1][5]
-
Reaction: Stir the reaction mixture at room temperature for 10 minutes.[5] The reaction can then be stirred at room temperature or heated to a desired temperature (typically 50-70 °C).[5]
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[5]
-
Workup: Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent such as diethyl ether or ethyl acetate.[3] Filter the mixture through a pad of Celite to remove any solids.[3] Wash the organic phase with saturated aqueous ammonium chloride solution and then with brine.[3]
-
Purification: Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[1][3] Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynyl-substituted (2-methylphenyl)methanol.[3]
Data Presentation: Representative Reaction Conditions
The following table summarizes typical reaction conditions for the Sonogashira coupling of aryl iodides. These conditions can be used as a starting point for the optimization of the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Copper(I) Iodide (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | 50-70 | 6-24 | 75-95 |
| 2 | Pd(PPh₃)₄ (5) | CuI (2.5) | DIPA | THF | RT - 60 | 4-18 | 80-98 |
| 3 | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | DIPEA | DMF | 80 | 12 | 70-90 |
| 4 | PdCl₂(dppf) (3) | CuI (3) | TEA | Dioxane | 90 | 16 | 75-92 |
Yields are representative for the coupling of various aryl iodides and may vary depending on the specific terminal alkyne and substrate used.
Visualization of Experimental Workflow and Reaction Mechanism
Experimental Workflow Diagram
The following diagram illustrates the general experimental workflow for the Sonogashira coupling reaction.
Caption: General experimental workflow for the Sonogashira coupling reaction.
Catalytic Cycle Diagram
This diagram illustrates the interconnected palladium and copper catalytic cycles in the Sonogashira coupling reaction.
Caption: The dual catalytic cycle of the Sonogashira reaction.
References
Application Notes and Protocols for the Oxidation of (5-Iodo-2-methylphenyl)methanol to 5-iodo-2-methylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, particularly in the pharmaceutical industry where precise structural modifications are paramount. 5-iodo-2-methylbenzaldehyde is a valuable building block in medicinal chemistry, serving as a precursor for a variety of bioactive molecules. This document provides detailed application notes and experimental protocols for the synthesis of 5-iodo-2-methylbenzaldehyde from (5-Iodo-2-methylphenyl)methanol, focusing on common and reliable oxidation methods. The protocols are designed to be clear, concise, and reproducible for researchers in drug development and organic synthesis.
Overview of Synthetic Pathways
The conversion of this compound to its corresponding aldehyde can be achieved through several established oxidation protocols. The choice of method often depends on factors such as scale, substrate sensitivity, desired purity, and environmental considerations. This note will detail protocols for the following widely used methods:
-
Dess-Martin Periodinane (DMP) Oxidation: A mild and highly selective method that operates at room temperature.[1][2][3][4]
-
Swern Oxidation: A reliable and high-yielding method that utilizes dimethyl sulfoxide (DMSO) and an activating agent, typically performed at low temperatures.[5][6][7][8]
-
Pyridinium Chlorochromate (PCC) Oxidation: A classic and effective method, though it involves a chromium-based reagent.[9][10][11][12]
-
Manganese Dioxide (MnO₂) Oxidation: A useful method for the selective oxidation of benzylic and allylic alcohols.[13][14][15][16]
-
TEMPO-Catalyzed Oxidation: A greener approach using a catalytic amount of a stable radical in conjunction with a co-oxidant.[17][18][19]
Data Presentation: Comparison of Oxidation Methods
The following table summarizes typical quantitative data for the oxidation of substituted benzyl alcohols to their corresponding aldehydes using the methods described in this document. While specific results for this compound may vary, this data provides a comparative baseline for reaction efficiency and conditions.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1 - 4 | 90 - 95 |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 3 | 90 - 98 |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | 2 - 6 | 85 - 95 |
| MnO₂ Oxidation | Activated Manganese Dioxide | Dichloromethane (DCM) or Chloroform | Room Temperature to Reflux | 12 - 48 | 80 - 95 |
| TEMPO-Catalyzed Oxidation | TEMPO, NaOCl | Dichloromethane/Water | 0 to Room Temperature | 1 - 5 | 90 - 97 |
Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This method is known for its mild conditions and high selectivity for primary alcohols.[1][2][3][4]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a saturated aqueous solution of Na₂S₂O₃.
-
Stir the biphasic mixture until the solid dissolves.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Swern Oxidation
This protocol is highly efficient but requires low temperatures and careful handling of reagents.[5][6][7][8]
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM via syringe. Stir the mixture for 15 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise over 10 minutes, ensuring the internal temperature remains below -65 °C.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (5.0 eq) dropwise, and continue stirring at -78 °C for 15 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash chromatography.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
A classic method, be aware of the toxicity of chromium reagents.[9][10][11][12]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Celite® or silica gel
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a suspension of PCC (1.5 eq) and Celite® (or silica gel) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil®, washing thoroughly with diethyl ether.
-
Concentrate the filtrate under reduced pressure to yield the crude aldehyde.
-
Purification can be achieved by column chromatography if needed.
Visualizations
Signaling Pathway Diagram
Caption: Overview of oxidation pathways from starting material to product.
Experimental Workflow Diagram
Caption: General experimental workflow for the oxidation reaction.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. Dess-Martin Oxidation [organic-chemistry.org]
- 5. Swern Oxidation [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. nanotrun.com [nanotrun.com]
- 14. Manganese Dioxide [commonorganicchemistry.com]
- 15. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]
- 16. researchgate.net [researchgate.net]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 19. rsc.org [rsc.org]
Application Notes and Protocols for the Utilization of (5-Iodo-2-methylphenyl)methanol in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Iodo-2-methylphenyl)methanol is a key building block in the synthesis of a variety of pharmaceutical compounds. Its unique structure, featuring an iodinated aromatic ring and a benzylic alcohol, makes it a versatile intermediate for introducing the 5-iodo-2-methylphenyl moiety into target molecules. This functional group is notably present in the potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, Canagliflozin, which is used in the management of type 2 diabetes. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in the synthesis of a key intermediate of Canagliflozin, along with relevant quantitative data and a diagram of the SGLT2 inhibition pathway.
Data Presentation
The following tables summarize the quantitative data for the key synthetic steps involved in the preparation of a Canagliflozin intermediate using this compound.
Table 1: Synthesis of 5-Iodo-2-methylbenzoic Acid
| Step | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |
| Iodination | o-Toluic acid | I₂, H₂O₂, H₂SO₄, Acetic Acid, 40°C | 94.5 | 99.3 (HPLC) |
Table 2: Synthesis of this compound
| Step | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |
| Reduction | 5-Iodo-2-methylbenzoic acid | Borane dimethyl sulfide complex, THF | Quantitative | Not specified, used directly |
Table 3: Synthesis of 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene
| Step | Starting Material | Reagents and Conditions | Yield (%) | Purity (%) |
| Friedel-Crafts Alkylation | This compound and 2-(4-fluorophenyl)thiophene | Lewis Acid (e.g., AlCl₃ or BF₃·OEt₂), Dichloromethane, 0°C to rt | 70-85 (Estimated) | >98 (after purification) |
Experimental Protocols
Protocol 1: Synthesis of 5-Iodo-2-methylbenzoic Acid
This protocol describes the iodination of o-toluic acid to produce 5-iodo-2-methylbenzoic acid.
Materials:
-
o-Toluic acid
-
Iodine (I₂)
-
Hydrogen peroxide (H₂O₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Acetic acid
-
Water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Filtration apparatus
Procedure:
-
To a 500 mL round-bottom flask, add acetic acid (54.4 g) and concentrated sulfuric acid (16.3 g). Stir the mixture to ensure homogeneity.
-
To the stirred solution, add o-toluic acid (13.6 g, 0.1 mol) followed by iodine (25.3 g, 0.1 mol).
-
Slowly add hydrogen peroxide (30% solution) dropwise to the reaction mixture at a controlled rate to maintain the reaction temperature at 40°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into 200 mL of cold water to precipitate the product.
-
Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield 5-iodo-2-methylbenzoic acid.
Protocol 2: Synthesis of this compound
This protocol details the reduction of 5-iodo-2-methylbenzoic acid to this compound.
Materials:
-
5-Iodo-2-methylbenzoic acid
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 5-iodo-2-methylbenzoic acid (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add borane dimethyl sulfide complex (1.2 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to 0°C and carefully quench the reaction by the slow addition of methanol.
-
Add saturated sodium bicarbonate solution and extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound, which can often be used in the next step without further purification.
Protocol 3: Synthesis of 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene (Key Canagliflozin Intermediate)
This proposed protocol describes the Friedel-Crafts alkylation of 2-(4-fluorophenyl)thiophene with this compound.
Materials:
-
This compound
-
2-(4-fluorophenyl)thiophene
-
Lewis acid (e.g., anhydrous aluminum chloride or boron trifluoride diethyl etherate)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve 2-(4-fluorophenyl)thiophene (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C.
-
Carefully add the Lewis acid (1.1 eq) portion-wise, maintaining the temperature at 0°C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Slowly add the solution of this compound to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into a mixture of ice and 1 M HCl.
-
Separate the organic layer, and wash it with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 2-(4-fluorophenyl)-5-[(5-iodo-2-methylphenyl)methyl]thiophene.
Visualizations
Signaling Pathway
Caption: Mechanism of SGLT2 inhibition by Canagliflozin.
Experimental Workflow
Caption: Synthetic workflow for a key Canagliflozin intermediate.
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and representative protocols for the palladium-catalyzed cross-coupling reactions of (5-Iodo-2-methylphenyl)methanol. This versatile building block is a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The methodologies described herein are foundational for researchers engaged in medicinal chemistry and drug development.
This compound is a valuable substrate for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. The presence of an iodophenyl group allows for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and Negishi couplings. These reactions are instrumental in modern organic synthesis due to their efficiency, selectivity, and broad functional group tolerance.[1][2] The resulting products are often key intermediates in the synthesis of pharmaceuticals, such as the SGLT2 inhibitor Canagliflozin.[3]
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The aryl iodide, this compound, reacts with a Pd(0) complex to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Negishi) or Carbopalladation (for Heck) or Alkyne Coordination (for Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is introduced to the palladium center.
-
Reductive Elimination: The final coupled product is formed, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.[2]
The choice of catalyst, ligand, base, and solvent is critical for optimizing reaction yield and purity.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Experimental Protocols and Data
The following sections provide detailed, representative protocols for various cross-coupling reactions using this compound as the starting material. These protocols are based on established literature procedures for similar aryl iodides and should be optimized for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) bonds by reacting an aryl halide with an organoboron compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Parameter | Condition |
| Substrates | This compound, Aryl/Heteroaryl boronic acid |
| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ |
| Ligand | SPhos, PPh₃ |
| Base | K₂CO₃, K₃PO₄ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O |
| Temperature | 80-100 °C |
| Time | 12-24 hours |
Protocol:
-
To a Schlenk flask, add this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous toluene (to a concentration of 0.2 M).
-
In a separate vessel, prepare a solution of potassium phosphate (K₃PO₄, 2.0 equiv.) in deoxygenated water (1 M).
-
Add the aqueous base solution to the reaction flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Heck Coupling
The Heck reaction couples aryl halides with alkenes to form substituted alkenes.
Table 2: Representative Conditions for Heck Coupling
| Parameter | Condition |
| Substrates | This compound, Alkene (e.g., styrene) |
| Catalyst | Pd(OAc)₂ |
| Ligand | P(o-tol)₃ |
| Base | Triethylamine (Et₃N) |
| Solvent | Anhydrous DMF |
| Temperature | 110 °C |
| Time | 16-24 hours |
Protocol:
-
In a sealed tube, combine palladium(II) acetate (Pd(OAc)₂, 5 mol%) and tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%).
-
Purge the tube with an inert gas (e.g., Argon).
-
Add this compound (1.0 equiv.), the alkene (e.g., styrene, 1.2 equiv.), triethylamine (2.0 equiv.), and anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.2 M.[4]
-
Seal the tube and heat the mixture to 110 °C for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.
-
Purify the product by flash chromatography.[4]
Sonogashira Coupling
The Sonogashira coupling reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.
Table 3: Representative Conditions for Sonogashira Coupling
| Parameter | Condition |
| Substrates | This compound, Terminal alkyne |
| Catalyst | PdCl₂(PPh₃)₂, CuI (co-catalyst) |
| Ligand | PPh₃ |
| Base | Triethylamine (Et₃N) |
| Solvent | Anhydrous THF |
| Temperature | 50-70 °C |
| Time | 4-12 hours |
Protocol:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (CuI, 4 mol%).[5]
-
Add anhydrous tetrahydrofuran (THF) and triethylamine (2.0 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne (1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC.
-
Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[5]
Buchwald-Hartwig Amination
This reaction is used to form C-N bonds by coupling an aryl halide with an amine.
Table 4: Representative Conditions for Buchwald-Hartwig Amination
| Parameter | Condition |
| Substrates | This compound, Primary/Secondary Amine |
| Catalyst | Pd₂(dba)₃ |
| Ligand | XPhos |
| Base | NaOt-Bu |
| Solvent | Anhydrous Dioxane |
| Temperature | 100 °C |
| Time | 18-24 hours |
Protocol:
-
Charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 equiv.).[4]
-
Evacuate and backfill the tube with argon.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous dioxane (to a concentration of 0.2 M).
-
Heat the reaction to 100 °C for 18-24 hours.
-
After cooling, filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.[4]
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc compound with an organic halide.[6] It is known for its high functional group tolerance.[2]
Table 5: Representative Conditions for Negishi Coupling
| Parameter | Condition |
| Substrates | This compound, Organozinc reagent |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Ligand | PPh₃, SPhos |
| Solvent | Anhydrous THF |
| Temperature | Room Temperature to 65 °C |
| Time | 4-16 hours |
Protocol:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in anhydrous THF.
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%).
-
Add the organozinc reagent (1.2-1.5 equiv.) dropwise to the stirred solution at room temperature.
-
The reaction may be gently heated (e.g., to 50-65 °C) to facilitate completion. Monitor by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Safety Precautions
-
All reactions should be conducted in a well-ventilated fume hood.
-
Palladium catalysts, ligands, and bases can be toxic, air-sensitive, or corrosive. Handle them with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Use inert atmosphere techniques (Schlenk line or glovebox) when handling air- and moisture-sensitive reagents.
Conclusion
The palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of complex organic molecules. The protocols outlined in this document serve as a comprehensive guide for researchers to effectively utilize this key building block in drug discovery and development programs. Optimization of the presented conditions may be necessary to achieve desired outcomes for specific coupling partners.
References
Application Notes and Protocols for the Synthesis of Substituted Biaryls from (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The targeted synthesis of these compounds with precise control over substitution patterns is therefore of significant interest. (5-Iodo-2-methylphenyl)methanol is a valuable building block for the synthesis of a diverse range of biaryl compounds. The presence of an iodo group allows for a variety of palladium-catalyzed cross-coupling reactions, while the hydroxymethyl group offers a handle for further functionalization or can influence the physicochemical properties of the final product.
This document provides detailed protocols for the synthesis of substituted biaryls using this compound as a key starting material. The focus is on widely applicable and robust palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Heck couplings.
Key Synthetic Strategies
The primary approach for the synthesis of biaryls from this compound involves the palladium-catalyzed cross-coupling of the aryl iodide with a suitable coupling partner. The choice of reaction depends on the desired final structure.
-
Suzuki-Miyaura Coupling: For the formation of a C(sp²)-C(sp²) bond, coupling with boronic acids or esters is the most common and versatile method.[1][2]
-
Sonogashira Coupling: To introduce an alkyne moiety, creating a C(sp²)-C(sp) bond, coupling with terminal alkynes is employed.[3][4]
-
Heck Coupling: For the formation of a C(sp²)-C(sp²) bond via alkenylation, the reaction is performed with an alkene.[5]
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical results for the palladium-catalyzed cross-coupling reactions of this compound with various partners. The data presented are representative and actual yields may vary depending on the specific substrate and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of this compound with Various Boronic Acids
| Entry | Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene/H₂O | 110 | 10 | 85 |
| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 18 | 89 |
Table 2: Sonogashira Coupling of this compound with Terminal Alkynes
| Entry | Alkyne Partner | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 8 | 95 |
| 2 | Ethynyltrimethylsilane | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | Toluene | 70 | 12 | 91 |
| 3 | 1-Heptyne | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | DMF | 50 | 10 | 87 |
| 4 | 3-Ethynylpyridine | Pd(dppf)Cl₂ (2) | CuI (5) | Cs₂CO₃ | 1,4-Dioxane | 80 | 16 | 82 |
Table 3: Heck Coupling of this compound with Alkenes
| Entry | Alkene Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | 80 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Acetonitrile | 80 | 18 | 85 |
| 3 | 1-Octene | Pd(OAc)₂ (2) | - | Et₃N | NMP | 120 | 36 | 75 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol describes a typical procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[6]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., Toluene/H₂O mixture, 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., toluene/H₂O, 4:1) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired biaryl methanol.
Protocol 2: General Procedure for Sonogashira Coupling
This protocol outlines a standard procedure for the Sonogashira coupling of this compound with a terminal alkyne.[4][7]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equivalents)
-
Solvent (e.g., Anhydrous THF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).
-
Evacuate and backfill the flask with argon or nitrogen.
-
Add the anhydrous solvent (e.g., THF) followed by the base (e.g., triethylamine, 2.0 eq) and the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) for the required time (typically 8-16 hours).
-
Monitor the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool to room temperature and filter off the ammonium salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., dichloromethane) and wash with saturated aqueous ammonium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 3: General Procedure for Heck Coupling
This protocol describes a typical Heck coupling reaction between this compound and an alkene.[5]
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., PPh₃, 4 mol%, if required)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Solvent (e.g., Anhydrous DMF)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the palladium catalyst (2 mol%), and the ligand (4 mol%, if used).
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent (e.g., DMF), the base (e.g., Et₃N, 2.0 eq), and the alkene (1.5 eq).
-
Heat the mixture to the required temperature (e.g., 100 °C) and stir for 18-24 hours.
-
Monitor the reaction's progress.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
Caption: Catalytic cycle for the Sonogashira coupling.
Caption: General experimental workflow for cross-coupling.
References
Application Notes and Protocols for the Heck Reaction of (5-Iodo-2-methylphenyl)methanol with Butyl Acrylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the palladium-catalyzed Heck reaction of (5-Iodo-2-methylphenyl)methanol with butyl acrylate. The Heck reaction is a powerful tool for carbon-carbon bond formation, enabling the synthesis of substituted alkenes from unsaturated halides and alkenes. This specific protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science who are interested in the functionalization of aryl iodides bearing alcohol functionalities.
Introduction
The Mizoroki-Heck reaction is a versatile and widely used method for the arylation of olefins.[1] It typically employs a palladium catalyst, a base, and a suitable solvent to couple an aryl or vinyl halide with an alkene.[2] The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to afford the substituted alkene product and regenerate the active catalyst.[3]
This application note details a procedure for the coupling of this compound with butyl acrylate. The presence of the primary alcohol on the aryl iodide substrate makes this a valuable transformation for the synthesis of functionalized molecules that can be further elaborated. Careful selection of reaction parameters is crucial to ensure high yields and prevent potential side reactions involving the hydroxyl group.
Experimental Protocol
This protocol is based on established procedures for the Heck reaction of aryl iodides with acrylates.[4] Optimization may be required to achieve the best results for this specific substrate combination.
Materials:
-
This compound
-
Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask with a reflux condenser
-
Inert atmosphere setup (Argon or Nitrogen)
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Flash chromatography system
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.2 M with respect to the this compound. Stir the mixture until all solids are dissolved.
-
Add butyl acrylate (1.5 equiv.) and triethylamine (2.0 equiv.) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the desired product, (E)-butyl 3-(3-(hydroxymethyl)-4-methylphenyl)acrylate.
Data Presentation
The following table summarizes the suggested quantities and roles of the reagents for the Heck reaction.
| Reagent | Molar Equiv. | Role |
| This compound | 1.0 | Aryl Halide Substrate |
| Butyl acrylate | 1.5 | Alkene Substrate |
| Palladium(II) acetate (Pd(OAc)₂) | 0.02 | Catalyst Precursor |
| Triphenylphosphine (PPh₃) | 0.04 | Ligand |
| Triethylamine (Et₃N) | 2.0 | Base |
| Anhydrous DMF | - | Solvent |
Characterization of the Product
The purified product, (E)-butyl 3-(3-(hydroxymethyl)-4-methylphenyl)acrylate, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the vinylic protons with a large coupling constant (~16 Hz) indicative of the E-isomer, as well as signals for the aromatic, hydroxymethyl, butyl, and methyl protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the carbon-carbon double bond (C=C stretch).
Experimental Workflow
Caption: Workflow for the Heck Reaction of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: The catalytic cycle of the Heck reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. CINNAMYL ALCOHOL AND RELATED SUBSTANCES [inchem.org]
- 3. Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Laboratory-Scale Synthesis of (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the laboratory-scale synthesis of (5-Iodo-2-methylphenyl)methanol, a valuable building block in medicinal chemistry and organic synthesis. The described two-step method involves the synthesis of the key intermediate, 5-iodo-2-methylbenzaldehyde, followed by its reduction to the target primary alcohol.
Synthetic Strategy
The synthesis of this compound is achieved through a two-step process. The first step is the oxidation of 4-iodotoluene to 5-iodo-2-methylbenzaldehyde. While various methods for benzylic oxidation exist, a common laboratory-scale method involves the use of manganese dioxide (MnO2), which selectively oxidizes benzylic alcohols to aldehydes. Therefore, a hypothetical two-step process for the aldehyde synthesis would be the initial formation of a benzylic halide followed by oxidation. However, a more direct approach is the Rieche formylation of 4-iodotoluene. The second step involves the selective reduction of the aldehyde functional group to a primary alcohol using a mild reducing agent such as sodium borohydride (NaBH₄).
Data Presentation
Table 1: Reactant and Product Information
| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 4-Iodotoluene | 1-Iodo-4-methylbenzene | C₇H₇I | 218.04 | Starting Material |
| Dichloromethyl methyl ether | Dichloromethoxy)methane | C₂H₄Cl₂O | 114.96 | Formylating Agent |
| Titanium tetrachloride | Titanium(IV) chloride | TiCl₄ | 189.68 | Lewis Acid Catalyst |
| 5-Iodo-2-methylbenzaldehyde | 5-Iodo-2-methylbenzaldehyde | C₈H₇IO | 246.05 | Intermediate |
| Sodium borohydride | Sodium tetrahydridoborate | NaBH₄ | 37.83 | Reducing Agent |
| This compound | This compound | C₈H₉IO | 248.06 | Final Product |
Table 2: Summary of a Typical Reaction Yield for Aldehyde Reduction
| Aldehyde Substrate | Reducing Agent | Solvent | Reaction Time | Yield (%) | Reference |
| Substituted Benzaldehydes | NaBH₄ | Ethanol/Water | 15-30 min | 71-96 | [1] |
Experimental Protocols
Step 1: Synthesis of 5-Iodo-2-methylbenzaldehyde (via Rieche Formylation)
Materials:
-
4-Iodotoluene
-
Dichloromethyl methyl ether
-
Titanium tetrachloride (TiCl₄)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 4-iodotoluene (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add titanium tetrachloride (1.1 eq) to the stirred solution via the dropping funnel.
-
To this mixture, add dichloromethyl methyl ether (1.1 eq) dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, and then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford pure 5-iodo-2-methylbenzaldehyde.
Step 2: Synthesis of this compound
Materials:
-
5-Iodo-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Erlenmeyer flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In an Erlenmeyer flask, dissolve 5-iodo-2-methylbenzaldehyde (1.0 eq) in methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.5 eq) portion-wise to the cooled solution. Caution: Hydrogen gas is evolved.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1-2 hours.
-
Monitor the reaction progress by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of deionized water.
-
Acidify the mixture to pH ~5-6 with 1 M HCl.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Transfer the aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization or column chromatography.
Mandatory Visualization
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Conditions for Iodobenzyl Alcohols
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of iodobenzyl alcohols. This guide is designed to help you navigate common challenges and optimize your reaction conditions for this specific class of substrates.
Troubleshooting Guide
The presence of the hydroxyl group in iodobenzyl alcohols can introduce specific challenges in Suzuki coupling reactions, including catalyst inhibition and side reactions. This guide addresses common issues in a question-and-answer format.
Issue 1: Low to No Product Formation
Question: My Suzuki coupling reaction with an iodobenzyl alcohol is resulting in low to no yield of the desired biaryl product. What are the potential causes and how can I address them?
Answer: Low or no product formation is a frequent issue that can arise from several factors related to the catalyst, base, reaction conditions, or the substrate itself. The hydroxyl group can sometimes interfere with the catalytic cycle.
Potential Causes & Recommended Solutions:
| Potential Cause | Recommended Solutions |
| Catalyst Inactivity/Inhibition | The lone pair of electrons on the hydroxyl group's oxygen can coordinate with the palladium center, potentially inhibiting its catalytic activity. To mitigate this, consider using bulky, electron-rich phosphine ligands such as SPhos or XPhos, which can disfavor this coordination.[1] Employing pre-catalysts that are more resistant to deactivation can also be beneficial. It is also crucial to ensure all reagents and solvents are thoroughly degassed to prevent the oxidation of the active Pd(0) species. |
| Ineffective Base | The choice of base is critical for the transmetalation step. A base that is too weak may not be effective, while a very strong base could lead to side reactions with the alcohol functionality. It is advisable to screen a variety of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The solubility of the inorganic base in the reaction solvent is also a key factor to consider. |
| Suboptimal Reaction Conditions | The reaction temperature and duration can significantly impact the yield. If the reaction is sluggish, a gradual increase in temperature while monitoring for product formation and potential decomposition is recommended. Microwave heating can also be an effective strategy to reduce reaction times and improve yields.[1] |
| Boronic Acid Decomposition | Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures. Ensure the quality of your boronic acid. Using a slight excess (1.1-1.5 equivalents) is common practice. |
Issue 2: Significant Formation of Side Products
Question: I am observing significant side products in my reaction mixture, such as homocoupling of the boronic acid or dehalogenation of my iodobenzyl alcohol. How can I minimize these?
Answer: The formation of side products is a common challenge in Suzuki couplings. Understanding their origin can help in devising strategies to minimize their formation.
Potential Side Reactions & Mitigation Strategies:
| Side Product | Potential Cause & Recommended Solutions |
| Homocoupling of Boronic Acid | This side reaction is often promoted by the presence of oxygen, which can lead to Pd(II) species that facilitate this pathway.[2] Thoroughly degassing all solvents and reagents and maintaining an inert atmosphere (Argon or Nitrogen) throughout the reaction is critical. |
| Dehalogenation (Protodeiodination) | The iodine atom on the iodobenzyl alcohol is replaced by a hydrogen atom. This can be caused by sources of active hydrogen in the reaction mixture or inefficient catalysis.[2] To minimize dehalogenation, you can try using a milder base, lowering the reaction temperature, or using a more efficient catalyst system that favors the cross-coupling pathway over the reduction pathway. |
| Oxidation of the Benzyl Alcohol | Under certain conditions, the benzyl alcohol moiety can be oxidized to the corresponding benzaldehyde. This is more likely to occur at higher temperatures or in the presence of certain oxidants. Monitoring the reaction closely and avoiding excessive heating can help prevent this. |
Frequently Asked Questions (FAQs)
Q1: Is it necessary to protect the hydroxyl group of the iodobenzyl alcohol before performing the Suzuki coupling?
A1: While N-protection is sometimes considered for substrates with amine groups, protecting the hydroxyl group of iodobenzyl alcohols is often not strictly necessary.[3] Many successful Suzuki couplings have been performed on substrates with unprotected alcohols. However, if you are experiencing issues with catalyst inhibition, side reactions involving the alcohol, or if the desired product is sensitive to the reaction conditions, protection of the hydroxyl group as a silyl ether (e.g., TBS) or a benzyl ether might be a viable strategy. The protecting group can then be removed in a subsequent step.
Q2: Which palladium catalyst and ligand system is a good starting point for the Suzuki coupling of iodobenzyl alcohols?
A2: A good starting point for many Suzuki couplings, including those with functionalized substrates, is a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or P(t-Bu)₃.[4] Pre-formed catalysts like SPhos Pd G2 or XPhos Pd G2 can also be very effective and convenient to use.[1]
Q3: What are the recommended solvent systems for this type of reaction?
A3: A variety of solvents can be used for Suzuki coupling reactions. Common choices include polar aprotic solvents like 1,4-dioxane, THF, or DMF, often with the addition of a small amount of water.[2] The presence of water can be crucial for the activity of some catalyst systems and for dissolving the inorganic base. Biphasic solvent systems like toluene/water can also be effective.
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[5] By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.
Data Presentation: Representative Reaction Conditions
The following tables summarize representative reaction conditions for the Suzuki-Miyaura coupling of iodobenzyl alcohols with various arylboronic acids. These conditions can serve as a starting point for optimization.
Table 1: Screening of Bases for the Suzuki Coupling of 4-Iodobenzyl Alcohol
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 75 |
| 2 | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 92 |
| 3 | K₃PO₄ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 88 |
| 4 | Na₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 12 | 70 |
| 5 | KF (3.0) | Dioxane/H₂O (4:1) | 100 | 12 | 65 |
Reaction conditions: 4-Iodobenzyl alcohol (1.0 mmol), Phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (5 mol%). Yields are approximate and for illustrative purposes.
Table 2: Screening of Ligands for the Suzuki Coupling of 3-Iodobenzyl Alcohol
| Entry | Palladium Source | Ligand (mol%) | Base | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ (10) | K₂CO₃ | Toluene/EtOH/H₂O | 68 |
| 2 | Pd₂(dba)₃ | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 95 |
| 3 | Pd(OAc)₂ | XPhos (4) | Cs₂CO₃ | THF/H₂O | 93 |
| 4 | Pd(dppf)Cl₂ | - | K₂CO₃ | DMF | 85 |
| 5 | Pd(OAc)₂ | P(t-Bu)₃ (4) | K₃PO₄ | Dioxane/H₂O | 90 |
Reaction conditions: 3-Iodobenzyl alcohol (1.0 mmol), 4-Methoxyphenylboronic acid (1.2 mmol), Base (2.0 equiv.), Solvent (5 mL), 100 °C, 12 h. Yields are approximate and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the iodobenzyl alcohol (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free atmosphere.[6]
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M).[7] Then, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a palladium precursor (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the reaction is complete (monitor by TLC or LC-MS).[8]
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Suzuki Coupling
-
Reaction Setup: In a microwave reaction vial, combine the iodobenzyl alcohol (1.0 equiv.), the arylboronic acid (1.5 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), and the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).
-
Solvent Addition: Add the degassed solvent mixture (e.g., ethanol/water 3:1).
-
Reaction: Seal the vial and place it in the microwave reactor. Heat the reaction to the desired temperature (e.g., 120 °C) for the specified time (e.g., 15-30 minutes).[1]
-
Work-up and Purification: After cooling, work up the reaction as described in Protocol 1. Purify the product via column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
common side reactions in the synthesis of (5-Iodo-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (5-Iodo-2-methylphenyl)methanol.
Troubleshooting Guide
The synthesis of this compound typically proceeds in two main stages: the iodination of 2-methylbenzaldehyde and the subsequent reduction of the resulting 5-iodo-2-methylbenzaldehyde. This guide addresses potential issues that may arise during each of these key steps.
Stage 1: Iodination of 2-Methylbenzaldehyde
Objective: To regioselectively introduce an iodine atom at the 5-position of 2-methylbenzaldehyde.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 5-Iodo-2-methylbenzaldehyde | - Incomplete reaction. - Suboptimal reaction temperature. - Inefficient iodinating agent. | - Monitor the reaction progress using TLC or GC-MS. - Optimize the reaction temperature; electrophilic aromatic substitution often requires heating. - Consider using a more reactive iodinating agent or adding an activating agent (e.g., a Lewis acid or an oxidizing agent). |
| Formation of Multiple Isomers | - Lack of regioselectivity in the iodination reaction. The methyl and formyl groups direct the electrophilic substitution to different positions. | - The directing effects of the methyl (ortho, para-directing) and formyl (meta-directing) groups can lead to a mixture of isomers. The 5-iodo isomer is generally favored due to a combination of these effects. - Purification by column chromatography is often necessary to isolate the desired 5-iodo isomer. |
| Formation of Di- and Poly-iodinated Byproducts | - The use of harsh iodinating conditions or an excess of the iodinating agent can lead to the introduction of more than one iodine atom onto the aromatic ring. | - Use stoichiometric amounts of the iodinating agent. - Employ milder iodinating reagents. - Control the reaction temperature to avoid over-iodination. |
| Oxidation of the Aldehyde Group | - Some iodinating reagents or reaction conditions, especially those involving strong oxidizing agents, can oxidize the aldehyde to a carboxylic acid. | - Choose an iodinating system that is compatible with the aldehyde functional group. - Avoid strong oxidizing agents if possible. If their use is necessary, carefully control the reaction conditions (temperature, stoichiometry). |
Stage 2: Reduction of 5-Iodo-2-methylbenzaldehyde
Objective: To selectively reduce the aldehyde group of 5-iodo-2-methylbenzaldehyde to a primary alcohol.
Common Issues and Solutions:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reduction | - Insufficient amount of reducing agent. - Low reaction temperature. - Deactivated reducing agent. | - Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents of NaBH₄). - Ensure the reaction temperature is appropriate for the chosen reducing agent. - Use a fresh, anhydrous reducing agent. |
| Over-reduction to 5-Iodo-2-methyltoluene | - Use of a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) can lead to the complete reduction of the aldehyde to a methyl group. | - Employ a milder reducing agent such as Sodium Borohydride (NaBH₄), which is generally selective for aldehydes and ketones.[1][2][3] |
| Formation of 5-Iodo-2-methylbenzoic acid and this compound (Cannizzaro Reaction) | - 5-Iodo-2-methylbenzaldehyde lacks α-hydrogens, making it susceptible to the Cannizzaro reaction under strongly basic conditions. This disproportionation reaction yields both the corresponding carboxylic acid and alcohol.[4][5][6][7][8] | - Perform the reduction under neutral or slightly acidic conditions if possible. - Avoid strong bases during the reaction and workup. - A crossed Cannizzaro reaction, using a sacrificial aldehyde like formaldehyde, can be employed to favor the reduction of the desired aldehyde.[5][7] |
| Difficult Product Isolation/Purification | - Presence of unreacted starting material, over-reduced product, and/or the carboxylic acid from the Cannizzaro reaction. | - After quenching the reaction, perform an aqueous workup. The desired alcohol can be extracted into an organic solvent. - The carboxylic acid byproduct can be removed by washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). - Purify the crude product by column chromatography or recrystallization.[9] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most common and straightforward synthesis involves a two-step process. First, 2-methylbenzaldehyde is iodinated to produce 5-iodo-2-methylbenzaldehyde. This is typically an electrophilic aromatic substitution reaction. The second step is the reduction of the aldehyde group of 5-iodo-2-methylbenzaldehyde to the corresponding primary alcohol, this compound, using a suitable reducing agent.
Q2: How can I minimize the formation of di-iodinated byproducts during the iodination step?
A2: To minimize di-iodination, it is crucial to control the stoichiometry of the iodinating agent, using only a slight excess if necessary. Employing milder iodinating conditions, such as using iodine in the presence of a mild oxidizing agent, and maintaining a controlled reaction temperature can also help prevent over-iodination.
Q3: I observe the formation of a carboxylic acid alongside my desired alcohol product. What is happening and how can I prevent it?
A3: The formation of 5-iodo-2-methylbenzoic acid alongside this compound is a classic indicator of the Cannizzaro reaction.[4][6][8] This occurs because your starting material, 5-iodo-2-methylbenzaldehyde, does not have any alpha-hydrogens and is subjected to basic conditions. To prevent this, ensure your reduction reaction and workup are not performed under strongly basic conditions. Using a milder reducing agent like sodium borohydride in a neutral solvent system (e.g., methanol or ethanol) is recommended.
Q4: What is the best way to purify the final product, this compound?
A4: Purification can typically be achieved through a combination of techniques. After the reaction workup, which should include an aqueous wash to remove water-soluble impurities and a basic wash to remove any carboxylic acid byproduct, the crude product can be purified by column chromatography on silica gel. Recrystallization from a suitable solvent system can also be an effective method for obtaining a highly pure product.[9]
Experimental Protocols
The following are representative protocols for the synthesis of this compound. Note: These are general procedures and may require optimization based on laboratory conditions and available reagents.
Protocol 1: Iodination of 2-Methylbenzaldehyde
Materials:
-
2-Methylbenzaldehyde
-
Iodine (I₂)
-
Silver sulfate (Ag₂SO₄) or another suitable oxidizing agent/catalyst
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Sodium thiosulfate solution
-
Organic solvent for extraction (e.g., diethyl ether, dichloromethane)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 2-methylbenzaldehyde in the chosen solvent in a round-bottom flask.
-
Add the iodinating agent (e.g., iodine) and the activator (e.g., silver sulfate).
-
Stir the reaction mixture at the appropriate temperature (this may range from room temperature to reflux, depending on the specific reagents) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and filter off any solids.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.
-
Extract the product into an organic solvent.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 5-iodo-2-methylbenzaldehyde by column chromatography.
Protocol 2: Reduction of 5-Iodo-2-methylbenzaldehyde
Materials:
-
5-Iodo-2-methylbenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or ethanol
-
Dilute hydrochloric acid (e.g., 1 M HCl)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolve 5-iodo-2-methylbenzaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride portion-wise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of dilute hydrochloric acid until the effervescence ceases.
-
Remove the bulk of the solvent under reduced pressure.
-
Add water to the residue and extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to remove any 5-iodo-2-methylbenzoic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purify the product by column chromatography or recrystallization if necessary.
Visualizations
Caption: A typical two-stage workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for common issues in the synthesis.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. studylib.net [studylib.net]
- 3. Write down the major products of the following reactions: i) Reactant: .. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. scribd.com [scribd.com]
- 7. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 8. organicreactions.org [organicreactions.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of (5-Iodo-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of (5-Iodo-2-methylphenyl)methanol from common reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in a crude reaction mixture of this compound?
A1: The most common impurities depend on the synthetic route used. However, typical byproducts may include:
-
Unreacted Starting Materials: If synthesizing from the corresponding aldehyde or carboxylic acid via reduction, unreacted 5-iodo-2-methylbenzaldehyde or 5-iodo-2-methylbenzoic acid may be present.
-
De-iodinated Byproduct: The product of de-iodination, 2-methylbenzyl alcohol, is a common impurity.
-
Oxidation Product: The benzylic alcohol can be susceptible to oxidation, leading to the formation of 5-iodo-2-methylbenzaldehyde.
-
Residual Reagents: Reagents from the workup, such as salts, may also be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a quick and effective method to monitor the purification. A suitable mobile phase is a mixture of hexane and ethyl acetate. The product, being a moderately polar alcohol, will have an intermediate Rf value. Non-polar impurities will travel further up the plate (higher Rf), while more polar impurities will remain closer to the baseline (lower Rf).
Q3: My compound is not visible under UV light on the TLC plate. What should I do?
A3: While the aromatic ring in this compound should be UV active, its concentration might be too low for visualization. You can use a staining agent. A potassium permanganate (KMnO₄) stain is effective for visualizing alcohols, which will appear as yellow-brown spots on a purple background.[1] Alternatively, an iodine chamber can be used to visualize the spots as brown on a light-colored background.[1][2][3][4]
Q4: Should I use column chromatography or recrystallization for purification?
A4: The choice depends on the scale of your reaction and the nature of the impurities.
-
Column Chromatography is ideal for separating a wide range of impurities with different polarities and for obtaining very high purity on a small to medium scale.
-
Recrystallization is more suitable for large-scale purification if a suitable solvent system can be found and is generally more cost-effective. It is most effective when the desired compound is significantly less soluble than the impurities in the chosen solvent at low temperatures.
Troubleshooting Guides
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Product streaks or elutes as a broad band. | The sample was overloaded on the column. | Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight. |
| The chosen solvent system has a polarity that is too high. | Start with a less polar mobile phase (e.g., a lower percentage of ethyl acetate in hexane) and gradually increase the polarity. | |
| Co-elution of the product with an impurity. | The polarity difference between the product and the impurity is small. | Use a shallower solvent gradient during elution to improve separation. Consider using a different solvent system, for instance, dichloromethane/methanol. |
| Product does not move from the baseline. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent (e.g., ethyl acetate). |
Recrystallization Issues
| Problem | Possible Cause | Solution |
| The compound "oils out" instead of forming crystals. | The solution is supersaturated, or the cooling rate is too fast. | Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool more slowly. Seeding with a pure crystal of the compound can also induce crystallization. |
| The chosen solvent is not ideal. | Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | |
| Low recovery of the purified product. | The compound has significant solubility in the cold recrystallization solvent. | Minimize the amount of hot solvent used to dissolve the crude product. After crystallization, cool the mixture in an ice bath to maximize precipitation. |
| The purified product is still impure. | The impurities have similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a combination of solvents (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). Alternatively, a preliminary purification by column chromatography may be necessary. |
Data Presentation
The following table summarizes the expected quantitative data from the described purification methods. These values are based on typical results for structurally similar compounds.
| Purification Method | Starting Purity (Typical) | Final Purity (Expected) | Yield (Expected) | Key Advantages | Key Disadvantages |
| Column Chromatography | 80-90% | >99% | 75-90% | High resolution, effective for complex mixtures. | More time-consuming, requires larger volumes of solvent. |
| Recrystallization | 80-90% | >98% | 65-80% | Scalable, cost-effective, simple procedure. | Lower yield, may not remove all impurities effectively. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is designed for the purification of crude this compound.
Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp and/or potassium permanganate stain
Procedure:
-
TLC Analysis of Crude Material:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution on a TLC plate and develop it in a chamber with a hexane:ethyl acetate mixture (e.g., 4:1 v/v).
-
Visualize the plate under UV light and/or by staining to identify the product and impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane and pour it into the chromatography column.
-
Allow the silica to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent.
-
Alternatively, for less soluble materials, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 hexane:ethyl acetate) to elute the compounds.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This protocol outlines a general procedure for purifying this compound by recrystallization. Solvent selection is critical and may require some preliminary small-scale trials. A mixture of a soluble solvent (like methanol or ethyl acetate) and an anti-solvent (like water or hexane) is often effective.
Materials and Equipment:
-
Crude this compound
-
Recrystallization solvent(s) (e.g., methanol/water or hexane/ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection (Small Scale Test):
-
Place a small amount of the crude material in a test tube.
-
Add a few drops of a potential solvent (e.g., hot ethyl acetate). If it dissolves readily, it may be a good solvent.
-
To the dissolved sample, add an anti-solvent (e.g., hexane) dropwise until the solution becomes cloudy (turbid).
-
Warm the mixture until it becomes clear again, then allow it to cool slowly. If crystals form, this is a promising solvent system.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the hot primary solvent required to just dissolve the solid.
-
-
Crystallization:
-
If using an anti-solvent, add it dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or the anti-solvent).
-
Dry the crystals under vacuum to remove any residual solvent.
-
Visualizations
Caption: A workflow diagram illustrating the decision-making process for the purification of this compound.
Caption: A troubleshooting flowchart for common issues encountered during the purification of this compound.
References
troubleshooting low yield in Sonogashira coupling of (5-Iodo-2-methylphenyl)methanol
This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields in the Sonogashira coupling of (5-Iodo-2-methylphenyl)methanol with terminal alkynes.
Frequently Asked Questions (FAQs)
Q1: What are the most critical components for a successful Sonogashira coupling reaction? A1: The essential components are a palladium catalyst (typically a Pd(0) source or a Pd(II) precursor that reduces in situ), a copper(I) co-catalyst (like CuI), an amine base, the aryl halide, and the terminal alkyne.[1][2][3] The entire reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.[4]
Q2: My reaction has failed completely, showing only starting material. What are the first things I should check? A2: For a complete reaction failure, the primary suspects are the integrity of your catalysts and the reaction atmosphere.[4]
-
Inert Atmosphere: Ensure your solvent was properly degassed and the reaction was maintained under a positive pressure of inert gas. Oxygen in the system is a common cause of failure, primarily leading to the homocoupling of the alkyne (Glaser coupling).[1][4]
-
Catalyst Activity: Verify that your palladium catalyst and copper(I) iodide are active and have not degraded.[4] Use fresh or properly stored catalysts. Copper(I) iodide, in particular, can degrade over time.[4]
-
Base: Confirm the amine base is anhydrous and added in sufficient excess. The base is crucial for deprotonating the terminal alkyne, a key step in the catalytic cycle.[3][4]
Q3: I see a lot of alkyne dimer (homocoupling product) in my results. What causes this and how can I prevent it? A3: The formation of alkyne dimers, known as Glaser or Hay coupling, is a common side reaction in Sonogashira couplings.[1][5] It is primarily caused by the presence of oxygen, which facilitates the copper-mediated oxidative coupling of the alkyne.[1][5] To minimize this:
-
Improve Inert Atmosphere: Use rigorous techniques to exclude oxygen, such as multiple freeze-pump-thaw cycles for the solvent and ensuring a leak-free reaction setup.
-
Switch to Copper-Free Conditions: Copper-free Sonogashira protocols have been developed specifically to avoid the issue of homocoupling.[1][6]
Q4: My reaction turns black and then stalls. What does this indicate? A4: The formation of a black precipitate usually indicates the decomposition of the palladium(0) catalyst into inactive palladium black.[7] This can be caused by impurities, inappropriate solvents (some anecdotal reports suggest THF can promote it), or excessively high temperatures.[4][7]
Systematic Troubleshooting Guide for Low Yield
If the initial checks do not resolve the issue, a more systematic approach is required. The following guide addresses specific parameters that can be optimized.
Catalyst System and Ligands
Q: How can I be sure my palladium catalyst is active? Could the ligand be the issue? A: The choice of palladium source and ligand is critical. While Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common, their effectiveness can be substrate-dependent.[3]
-
Recommendation: If catalyst decomposition (palladium black) is suspected, try using a more robust ligand. Bulky and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium center and improve catalytic activity.[2][3] Consider preparing the active Pd(0) catalyst in situ from a source like Pd₂(dba)₃ with a suitable phosphine ligand.[8]
Q: Could the copper co-catalyst be inhibiting the reaction? A: While Cu(I) is used to increase the reaction rate under mild conditions, it can also promote undesired side reactions like Glaser coupling.[1][3] Additionally, certain substrates, like your this compound, contain functional groups (a benzylic alcohol) that could potentially coordinate to the copper, interfering with the catalytic cycle.
-
Recommendation: Use fresh, high-purity Copper(I) Iodide.[4] If homocoupling persists or substrate inhibition is suspected, the most effective troubleshooting step is to switch to a copper-free protocol.[1]
Reaction Conditions: Solvent, Base, and Temperature
Q: Is my solvent choice optimal? A: The solvent must dissolve all reaction components.[4] While THF and DMF are common, they can sometimes be problematic.
-
Recommendation: If using THF, consider switching to DMF, toluene, or even using the amine base itself as the solvent, especially if palladium black formation is observed.[4][7] Be aware that DMF has been reported to slow down certain Sonogashira reactions.[4]
Q: How do I select the right base and concentration? A: An amine base is required to deprotonate the alkyne.[4] The choice of base can significantly impact the yield.
-
Recommendation: Triethylamine (NEt₃) and diisopropylamine (DIPA) are standard choices.[4] Ensure the base is anhydrous and used in sufficient excess (typically 2-4 equivalents or more). If these are not effective, piperidine can be a more effective base in some systems.[3][4]
Q: Should I change the reaction temperature? A: While aryl iodides are highly reactive and can often couple at room temperature, sluggish reactions can benefit from heating.[1][4][9]
-
Recommendation: If the reaction is slow at room temperature, gradually increase the temperature to 50-80 °C. For very unreactive substrates, temperatures up to 100 °C in a sealed tube may be necessary.[4][10]
Reagent Quality and Stoichiometry
Q: How critical is the purity of my this compound and alkyne? A: Reagent purity is paramount. Impurities in either the aryl iodide or the alkyne can poison the palladium catalyst.[4]
-
Recommendation: Purify the starting materials via recrystallization, distillation, or column chromatography if their purity is in doubt. Ensure the terminal alkyne has not partially dimerized or oxidized during storage.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize the effects of different reaction components on yield, compiled from various studies.
Table 1: Effect of Different Bases on Sonogashira Coupling Yield
| Entry | Base | Temperature (°C) | Typical Yield | Reference(s) |
|---|---|---|---|---|
| 1 | Triethylamine (NEt₃) | 25 - 50 | Moderate to High | [4] |
| 2 | Diisopropylamine (DIPA) | 25 - 80 | Moderate to High | [4][10] |
| 3 | Piperidine | 50 | High | [3][4] |
| 4 | Cs₂CO₃ | 25 | Poor to Moderate | [4] |
| 5 | K₂CO₃ | 25 | Poor to Moderate |[4] |
Note: Yields are highly substrate-dependent. Inorganic bases often require higher temperatures.
Table 2: Effect of Different Solvents on Sonogashira Coupling
| Entry | Solvent | Typical Temperature (°C) | Notes | Reference(s) |
|---|---|---|---|---|
| 1 | THF | 25 - 65 | Widely used, but may promote Pd black formation. | [4][7] |
| 2 | DMF | 25 - 100 | Good solvating power, but can slow some reactions. | [4][8] |
| 3 | Toluene | 80 - 110 | Often used for higher temperature reactions. | [4][10] |
| 4 | Triethylamine (as solvent) | 50 - 75 | Can be effective and simplifies reagent profile. | [7] |
| 5 | Acetonitrile | 25 - 80 | Effective in many cases, particularly with polar substrates. |[11] |
Experimental Protocols
Protocol 1: Standard Palladium/Copper Co-catalyzed Sonogashira Coupling
This protocol is a general starting point and may require optimization.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Pd(PPh₃)₂Cl₂ (2-5 mol%)
-
Copper(I) Iodide (CuI) (4-10 mol%)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Anhydrous amine base (e.g., Triethylamine, 3-4 eq)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[8]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent via syringe, followed by the amine base.[12]
-
Stir the mixture for 10 minutes at room temperature.
-
Add the terminal alkyne dropwise via syringe.[8]
-
Reaction: Stir the reaction at room temperature or heat as required. Monitor progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.[13]
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended if alkyne homocoupling is a significant issue.
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.5 eq)
-
Pd₂(dba)₃ (1-2 mol%)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (4-8 mol%)
-
Anhydrous, degassed solvent (e.g., DMF)
-
Anhydrous amine base (e.g., Diisopropylethylamine (DIPEA), 3-4 eq)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, Pd₂(dba)₃, and the phosphine ligand.[8]
-
Inert Atmosphere: Evacuate and backfill the flask with inert gas three times.
-
Reagent Addition: Add anhydrous, degassed solvent and the amine base via syringe.[8]
-
Stir for 10-15 minutes at room temperature.
-
Add the terminal alkyne via syringe.
-
Reaction: Heat the reaction to 80-100 °C and monitor its progress.[8]
-
Workup and Purification: Follow the same workup and purification procedure as described in Protocol 1.[8]
Visualizations
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in Sonogashira coupling reactions.
Sonogashira Catalytic Cycles
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. gold-chemistry.org [gold-chemistry.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
improving the stability of (5-Iodo-2-methylphenyl)methanol in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Iodo-2-methylphenyl)methanol. The information aims to help improve the stability of this compound in solution during experimental procedures.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the handling and use of this compound in solution.
| Issue | Potential Cause | Recommended Action |
| Discoloration of Solution (Yellowing/Browning) | Oxidation of the iodide to iodine. | 1. Degas solvents prior to use. 2. Work under an inert atmosphere (e.g., nitrogen or argon). 3. Add a small amount of a reducing agent like sodium thiosulfate (0.1-1 mM).[1] 4. Store solutions protected from light. |
| Precipitate Formation | Poor solubility or degradation leading to insoluble products. | 1. Confirm the solvent is appropriate for the desired concentration. Consider a solvent miscibility study. 2. Filter the solution through a 0.22 µm syringe filter before use. 3. If degradation is suspected, analyze the precipitate by techniques like NMR or LC-MS to identify it. |
| Loss of Potency/Concentration Over Time | Chemical degradation of the molecule. | 1. Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols).[2][3][4][5] 2. Based on the degradation pathway, implement stabilization strategies (e.g., pH control, addition of antioxidants). 3. Store stock solutions at low temperatures (-20°C or -80°C) and in the dark. |
| Irreproducible Experimental Results | Inconsistent stability of the compound between experiments. | 1. Prepare fresh solutions for each experiment. 2. Standardize solution preparation and handling procedures. 3. Routinely check the purity of the stock solution using a stability-indicating method like HPLC. |
Frequently Asked Questions (FAQs)
1. What are the likely degradation pathways for this compound in solution?
Based on its chemical structure, two primary degradation pathways are anticipated:
-
Oxidation of the benzylic alcohol: The methanol group is susceptible to oxidation, which would convert it first to the corresponding aldehyde (5-Iodo-2-methylbenzaldehyde) and then potentially to the carboxylic acid (5-Iodo-2-methylbenzoic acid).[6][7][8]
-
Deiodination: The carbon-iodine bond can be labile, particularly under photolytic conditions or in the presence of certain metals, leading to the formation of 2-methylphenyl)methanol.
2. How can I monitor the stability of my this compound solution?
A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique. The method should be able to separate the parent compound from its potential degradation products.
3. What are the ideal storage conditions for solutions of this compound?
For optimal stability, solutions should be stored under the following conditions:
-
Temperature: -20°C or lower for long-term storage.
-
Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: In a tightly sealed container, preferably under an inert atmosphere if long-term stability is critical.
4. Are there any known stabilizers for this compound?
While specific stabilizers for this compound are not documented, general strategies for stabilizing similar molecules can be applied:
-
Antioxidants: To prevent oxidation of the alcohol, antioxidants such as butylated hydroxytoluene (BHT) or ascorbic acid could be evaluated.
-
Reducing Agents: To prevent the formation of free iodine, a small amount of a reducing agent like sodium thiosulfate can be added.[1]
-
pH Control: Maintaining a neutral to slightly acidic pH may help to minimize hydrolysis or other pH-dependent degradation pathways.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of the molecule by subjecting it to stress conditions.[2][3][4][5]
Objective: To identify potential degradation products and pathways for this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions: Expose aliquots of the stock solution to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Heat at 80°C for 48 hours (in solution and as a solid).[2]
-
Photolytic Degradation: Expose to UV light (254 nm) and visible light for 24 hours.[3]
-
-
Sample Analysis: Analyze the stressed samples, along with a control sample (stored at -20°C), by a stability-indicating HPLC method.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify the degradation products. Mass spectrometry (LC-MS) can be used for structural elucidation of the degradants.
Protocol 2: Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Example HPLC Parameters:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 30% B5-20 min: 30-90% B20-25 min: 90% B25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for improving solution stability.
References
- 1. erpublication.org [erpublication.org]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. rjptonline.org [rjptonline.org]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 6. Pathways in the degradation of hydrolyzed alcohols of butyl benzyl phthalate in metabolically diverse Gordonia sp. strain MTCC 4818 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolism of benzyl alcohol via catechol ortho-pathway in methylnaphthalene-degrading Pseudomonas putida CSV86 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Scale-Up Synthesis of (5-Iodo-2-methylphenyl)methanol: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of chemical syntheses is a critical phase in drug development and manufacturing. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of (5-Iodo-2-methylphenyl)methanol. This key intermediate is often prepared via a two-step process: the iodination of 2-methylbenzoic acid followed by the reduction of the resulting 5-iodo-2-methylbenzoic acid.
Troubleshooting Guide
This guide is structured in a question-and-answer format to directly address potential issues that may arise during the scale-up of each synthetic step.
Step 1: Iodination of 2-Methylbenzoic Acid
Question 1: What are the common challenges during the scale-up of the iodination of 2-methylbenzoic acid?
Answer: During the scale-up of the iodination of 2-methylbenzoic acid, several challenges can arise that affect yield, purity, and safety. These include:
-
Isomer Formation: The primary challenge is the formation of undesired isomers, such as 3-iodo and 3,5-diiodo-2-methylbenzoic acid, alongside the desired 5-iodo product. Controlling the regioselectivity of the iodination is crucial.
-
Reaction Control and Exotherms: Iodination reactions can be exothermic. Managing the reaction temperature is critical to prevent runaway reactions and minimize side product formation.
-
Reagent Handling and Stoichiometry: Accurate dosing of iodine and the oxidizing agent is essential. On a large scale, ensuring homogeneous mixing and controlled addition of reagents can be difficult.
-
Work-up and Purification: Isolating the pure 5-iodo-2-methylbenzoic acid from the reaction mixture, which may contain unreacted starting materials, isomers, and inorganic salts, can be challenging at scale. Crystallization is a common purification method, but optimizing solvent systems and cooling profiles is necessary to maximize yield and purity.
Question 2: How can I improve the selectivity for the desired 5-iodo isomer?
Answer: Improving the selectivity towards 5-iodo-2-methylbenzoic acid on a large scale can be achieved by:
-
Use of a Catalyst: Microporous compounds, such as zeolites (e.g., β-form zeolite), have been shown to enhance the selectivity of the iodination reaction.
-
Controlled Reaction Conditions: Maintaining a specific temperature range, typically between 70-150°C, is crucial.
-
Choice of Oxidizing Agent: The use of an appropriate oxidizing agent, such as potassium persulfate or periodic acid, in conjunction with iodine is necessary to generate the electrophilic iodine species required for the reaction.
-
Solvent System: Acetic acid is a commonly used solvent for this reaction.
Question 3: What are the key safety considerations for the large-scale iodination reaction?
Answer: Safety is paramount during scale-up. Key considerations include:
-
Handling of Corrosive and Oxidizing Agents: Both the acidic reaction medium (e.g., acetic acid, sulfuric acid) and the oxidizing agents require careful handling in appropriate personal protective equipment (PPE) and well-ventilated areas.
-
Exothermic Reaction Management: The reactor must have adequate cooling capacity to control the reaction temperature and prevent pressure buildup.
-
Iodine Sublimation: Iodine can sublime, so a closed system or appropriate off-gas handling is necessary to prevent exposure and loss of reagent.
Step 2: Reduction of 5-Iodo-2-methylbenzoic Acid
Question 4: What are the potential side reactions during the large-scale reduction of 5-iodo-2-methylbenzoic acid?
Answer: The primary concern during the reduction of 5-iodo-2-methylbenzoic acid is the potential for dehalogenation, where the C-I bond is also reduced, leading to the formation of 2-methylbenzyl alcohol as a significant impurity. Other potential side reactions include the formation of ethers from the product alcohol, especially at elevated temperatures.
Question 5: Which reducing agent is recommended for a selective and safe scale-up?
Answer: Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are often preferred for the large-scale reduction of carboxylic acids due to their high selectivity for the carboxyl group over aryl halides. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent but is more likely to cause dehalogenation of aryl iodides.
Question 6: What are the critical safety precautions when using borane reagents on a large scale?
Answer: The use of borane reagents on a large scale requires strict safety protocols:
-
Handling of Pyrophoric Reagents: Borane reagents can be pyrophoric (ignite spontaneously in air). They must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching of Excess Reagent: The quenching of excess borane with a proton source (e.g., methanol, water) is highly exothermic and generates flammable hydrogen gas. The quench must be performed slowly and with adequate cooling and ventilation.
-
Solvent Choice: Ethers like tetrahydrofuran (THF) are common solvents for borane reductions. It is crucial to use anhydrous solvents, as water reacts violently with borane reagents.
Frequently Asked Questions (FAQs)
Q1: What is a typical industrial synthesis route for this compound? A1: A common industrial route involves the iodination of 2-methylbenzoic acid using iodine and an oxidizing agent in acetic acid, followed by the reduction of the purified 5-iodo-2-methylbenzoic acid using a borane-based reducing agent.
Q2: How can I monitor the progress of the iodination and reduction reactions? A2: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for monitoring the progress of both reactions. It allows for the quantification of starting materials, products, and byproducts. Thin-Layer Chromatography (TLC) can also be used for qualitative in-process checks.
Q3: What are the recommended purification methods for the final product, this compound, at a large scale? A3: For large-scale purification, recrystallization is often the most practical and cost-effective method. A suitable solvent system (e.g., a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or isopropanol) needs to be developed to ensure high purity and yield. Distillation under reduced pressure can also be an option if the product is thermally stable.
Data Presentation
The following tables summarize typical quantitative data for the key steps in the synthesis of this compound.
Table 1: Iodination of 2-Methylbenzoic Acid - Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 2-Methylbenzoic Acid | |
| Reagents | Iodine, Potassium Persulfate | |
| Solvent | Acetic Acid | |
| Catalyst | β-form Zeolite | |
| Temperature | 70-150 °C | |
| Reaction Time | 4-12 hours | |
| Typical Yield | >85% (of 5-iodo isomer) |
Table 2: Reduction of 5-Iodo-2-methylbenzoic Acid - Reaction Parameters
| Parameter | Value | Reference |
| Starting Material | 5-Iodo-2-methylbenzoic Acid | |
| Reducing Agent | Borane-Tetrahydrofuran (BH₃·THF) | |
| Solvent | Anhydrous Tetrahydrofuran (THF) | |
| Temperature | 0-25 °C | |
| Reaction Time | 2-6 hours | |
| Quenching Agent | Methanol, followed by Water | |
| Typical Yield | >90% |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of 5-Iodo-2-methylbenzoic Acid
This protocol is adapted from industrial patent literature for the selective iodination of 2-methylbenzoic acid.
Materials and Equipment:
-
Glass-lined reactor with overhead stirring, temperature control (heating/cooling), and a reflux condenser.
-
2-Methylbenzoic acid
-
Iodine
-
Potassium persulfate
-
Acetic acid
-
β-form Zeolite catalyst
-
Water
Procedure:
-
Charge the reactor with acetic acid, 2-methylbenzoic acid, and β-form zeolite catalyst.
-
Stir the mixture and heat to the desired reaction temperature (e.g., 110-120°C).
-
In a separate vessel, prepare a solution or slurry of iodine and potassium persulfate in acetic acid.
-
Slowly add the iodine/potassium persulfate mixture to the reactor over several hours while maintaining the reaction temperature.
-
After the addition is complete, continue stirring at the reaction temperature for an additional 4-6 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 80-90°C.
-
Slowly add water to the reaction mixture to precipitate the crude product.
-
Cool the slurry to room temperature and filter the solid product.
-
Wash the filter cake with water to remove inorganic salts.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., acetic acid/water or an organic solvent mixture).
Protocol 2: Large-Scale Reduction of 5-Iodo-2-methylbenzoic Acid to this compound
This protocol is a general procedure based on the large-scale reduction of substituted benzoic acids using borane-THF.
Materials and Equipment:
-
Dry, inerted (nitrogen or argon) glass-lined reactor with overhead stirring, temperature control (cooling is critical), and an inert gas inlet/outlet.
-
5-Iodo-2-methylbenzoic acid
-
Anhydrous Tetrahydrofuran (THF)
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (e.g., 1M in THF)
-
Methanol
-
Water
-
Aqueous sodium hydroxide solution
-
Ethyl acetate (or other suitable extraction solvent)
-
Brine
Procedure:
-
Ensure the reactor is thoroughly dried and purged with an inert gas.
-
Charge the reactor with 5-iodo-2-methylbenzoic acid and anhydrous THF.
-
Cool the solution to 0-5°C with an ice bath or a chiller.
-
Slowly add the BH₃·THF solution to the stirred solution of the carboxylic acid, maintaining the temperature below 10°C. The addition is exothermic.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction by HPLC.
-
Once the reaction is complete, cool the mixture back to 0-5°C.
-
CAUTION: HIGHLY EXOTHERMIC AND HYDROGEN GAS EVOLUTION. Slowly and carefully quench the excess borane by the dropwise addition of methanol.
-
After the initial vigorous reaction subsides, slowly add water to quench the remaining borates.
-
Add an aqueous sodium hydroxide solution to adjust the pH to basic.
-
Extract the product into ethyl acetate.
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or distillation.
Visualizations
Technical Support Center: Palladium Catalyst Removal in (5-Iodo-2-methylphenyl)methanol Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving (5-Iodo-2-methylphenyl)methanol and similar substrates. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.
Problem 1: Simple filtration is not removing the palladium catalyst.
-
Symptom: After passing the reaction mixture through standard filter paper, the filtrate remains black or dark-colored, indicating the presence of palladium.
-
Possible Cause: The palladium species is likely soluble or colloidal. Simple filtration is only effective for heterogeneous catalysts like palladium on carbon (Pd/C) or insoluble palladium salts.[1] Homogeneous catalysts or finely dispersed palladium nanoparticles will pass through standard filter media.
-
Solutions:
-
Filtration through Celite®: Use a pad of Celite® (1-2 cm thick) over your filter paper.[2] This can help trap some of the finer palladium particles.
-
Induce Precipitation: Try to precipitate the soluble palladium by adding an anti-solvent.
-
Adsorption: Treat the solution with activated carbon or silica gel to adsorb the soluble palladium before filtration.[3]
-
Use a Scavenger: Employ a solid-supported scavenger designed to bind soluble palladium species.
-
Problem 2: Low efficiency with palladium scavengers.
-
Symptom: Residual palladium levels remain high even after treatment with a scavenger.
-
Possible Causes:
-
Incorrect Scavenger Selection: The chosen scavenger may not be effective for the specific oxidation state of the palladium in your reaction (Pd(0) vs. Pd(II)).[3]
-
Insufficient Scavenger Amount or Time: The amount of scavenger or the reaction time may be inadequate for complete removal.
-
Matrix Effects: Other components in the reaction mixture might be interfering with the scavenger's ability to bind to palladium.
-
-
Solutions:
-
Scavenger Screening: Test a small panel of different scavengers (e.g., thiol-based, amine-based, phosphine-based) to identify the most effective one for your system.[3]
-
Optimize Conditions: Increase the equivalents of the scavenger, extend the reaction time, or gently heat the mixture (if your product is stable) to improve kinetics.
-
Pre-treatment: Consider a pre-treatment step to change the oxidation state of the palladium to one that is more readily scavenged.
-
Problem 3: Product loss during purification.
-
Symptom: A significant decrease in the yield of this compound is observed after the palladium removal step.
-
Possible Cause: The product may be adsorbing to the purification medium, such as activated carbon or silica gel used in chromatography.
-
Solutions:
-
Reduce Adsorbent Amount: Use the minimum amount of adsorbent necessary for effective palladium removal.
-
Thorough Washing: After filtration or chromatography, wash the solid support extensively with a suitable solvent to recover any adsorbed product.
-
Alternative Methods: Consider switching to a method with lower potential for product loss, such as precipitation or the use of a highly selective scavenger.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing palladium catalysts?
A1: The most common methods include:
-
Filtration: Effective for heterogeneous catalysts. Often performed using a pad of Celite to trap fine particles.[3]
-
Chromatography: A widely used technique that can separate the product from both soluble and insoluble palladium species.[2]
-
Scavenging: Utilizes solid-supported or soluble agents that selectively bind to palladium, which is then removed by filtration.[3] Common scavengers include those with thiol, amine, or phosphine functional groups.
-
Precipitation: Involves changing the solvent composition or adding a reagent to cause the palladium to precipitate out of the solution.
-
Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[2]
Q2: How do I choose the right palladium removal method for my reaction?
A2: The choice of method depends on several factors:
-
Nature of the Catalyst: Heterogeneous catalysts can often be removed by simple filtration, while homogeneous catalysts require methods like scavenging, precipitation, or chromatography.[3]
-
Properties of Your Product: The stability and polarity of your product will dictate the feasibility of methods like chromatography and extraction, as well as the choice of solvents.
-
Required Purity Level: For applications requiring very low palladium levels (e.g., in active pharmaceutical ingredients), a combination of methods, such as chromatography followed by scavenging, may be necessary to reach the desired low ppm levels.[3]
-
Scale of the Reaction: For large-scale reactions, methods like precipitation and filtration may be more practical than column chromatography.
Q3: What is Celite and how does it work for palladium removal?
A3: Celite is a diatomaceous earth that is often used as a filter aid. It forms a porous filter cake that can trap fine particles, including precipitated palladium and palladium on solid supports like carbon. A typical procedure involves passing the reaction mixture through a 1-2 cm thick pad of Celite on a sintered glass funnel.[2]
Q4: Can I reuse the palladium catalyst after removal?
A4: In some cases, yes. Heterogeneous catalysts like Pd/C can often be recovered by filtration, washed, and reused. The reusability will depend on the stability of the catalyst under the reaction and workup conditions. For homogeneous catalysts, recovery and reuse are more complex and may require specialized techniques.
Quantitative Data on Palladium Removal Methods
The following table summarizes the efficiency of different palladium removal methods from various sources.
| Method | Starting Pd Level (ppm) | Final Pd Level (ppm) | Removal Efficiency (%) | Source |
| MP-TMT Scavenger | 330 | 7 | ~98% | [4] |
| Activated Carbon (Darco KB-B) & Crystallization | 300 | <1 | >99.6% | [4] |
| Si-TMT Scavenger | Not Specified | <10 | >99% (typical starting ~500-800 ppm) | Biotage |
| TMT Precipitation | ~2000 | <15 | >99.25% | [4] |
| Recirculation with Polychelated Resin (PCR-B2) | 328 | 4 | ~98.8% | [4] |
| TMT & Activated Charcoal | 2239 | 20 | ~99.1% | [4] |
Detailed Experimental Protocols
Protocol 1: Filtration through Celite®
-
Preparation: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press to create a compact bed.
-
Dilution: Dilute the crude reaction mixture with a suitable solvent (e.g., ethyl acetate, dichloromethane) to reduce viscosity.
-
Filtration: Slowly pour the diluted mixture onto the center of the Celite® pad. Apply gentle vacuum to facilitate filtration.
-
Washing: Wash the Celite® pad with fresh solvent to ensure complete recovery of the product.
-
Collection: Collect the filtrate, which contains the product with reduced levels of insoluble palladium.
Protocol 2: Palladium Removal with a Solid-Supported Scavenger (e.g., Thiol-Based)
-
Dissolution: Dissolve the crude or partially purified product in a suitable solvent.
-
Scavenger Addition: Add the recommended amount of the solid-supported scavenger (typically 2-10 equivalents relative to the palladium catalyst).
-
Stirring: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours. The optimal time should be determined experimentally.
-
Filtration: Filter the mixture to remove the solid scavenger.
-
Washing: Wash the collected scavenger on the filter with a small amount of fresh solvent.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.
Diagrams
Caption: Decision tree for selecting a palladium removal method.
Caption: General workflow for palladium removal using a solid-supported scavenger.
References
Technical Support Center: (5-Iodo-2-methylphenyl)methanol Cross-Coupling Reactions
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to minimize homocoupling side reactions when using (5-Iodo-2-methylphenyl)methanol in various palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions?
A1: Homocoupling is an undesired side reaction where two identical molecules of a starting material couple with each other. For reactions involving this compound, this can manifest in two primary ways: the coupling of two molecules of the aryl iodide to form a biaryl, or the coupling of two molecules of the organometallic coupling partner (e.g., a boronic acid in a Suzuki reaction or an alkyne in a Sonogashira reaction).[1][2] This side reaction consumes starting materials, reduces the yield of the desired cross-coupled product, and complicates purification.[1]
Q2: What are the primary causes of homocoupling with this compound?
A2: The main causes of homocoupling are generally related to reaction conditions and the catalytic cycle. Key factors include:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major contributor, particularly for the homocoupling of boronic acids in Suzuki reactions and terminal alkynes in Sonogashira reactions.[1][3][4][5] Oxygen can promote the oxidation of Pd(0) to Pd(II), which can facilitate the homocoupling pathway.[5]
-
Catalyst State: The concentration of Pd(II) species can influence the rate of homocoupling.[3][6]
-
Copper Co-catalyst (in Sonogashira reactions): The copper(I) co-catalyst, while accelerating the desired reaction, also effectively catalyzes the oxidative homocoupling of terminal alkynes (Glaser coupling).[1][4]
-
Reaction Temperature: Higher temperatures can sometimes lead to catalyst decomposition or favor side reactions, including homocoupling.[7]
Q3: Which cross-coupling reactions are most susceptible to homocoupling with this substrate?
A3: While possible in many palladium-catalyzed reactions, homocoupling is a particularly common issue in:
-
Suzuki-Miyaura Coupling: Homocoupling of the boronic acid partner is frequently observed, especially in the presence of oxygen.[3][8]
-
Sonogashira Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a well-known side reaction, primarily driven by the copper co-catalyst and oxygen.[1][4][5]
Troubleshooting Guide for Minimizing Homocoupling
Issue 1: Significant formation of the boronic acid dimer in a Suzuki-Miyaura reaction.
-
Question: I am observing a significant amount of the homocoupled boronic acid byproduct in my Suzuki reaction with this compound. How can I prevent this?
-
Answer: This is a common issue often linked to the presence of oxygen.[3][8] Here are several strategies to suppress this side reaction:
-
Rigorous Exclusion of Oxygen: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[3] De-gas all solvents and reagents thoroughly before use. A subsurface sparge with nitrogen prior to adding the catalyst is a highly effective technique.[3][6]
-
Use of a Mild Reducing Agent: Adding a mild reducing agent, such as potassium formate, can help minimize the concentration of free Pd(II) species that may promote homocoupling, without disrupting the main catalytic cycle.[3][6]
-
Optimize Ligand and Base: The choice of ligand and base can be critical. Bulky, electron-rich phosphine ligands can favor the cross-coupling pathway.[9]
-
Use Boronic Esters: Consider using a boronic ester (e.g., a pinacol ester) instead of the boronic acid, as they can sometimes be less prone to homocoupling.[7]
-
Issue 2: My Sonogashira reaction yields primarily the alkyne homocoupling (Glaser) product.
-
Question: My Sonogashira coupling of this compound with a terminal alkyne is giving me a low yield of the desired product and a large amount of the diyne byproduct. What's going wrong?
-
Answer: Alkyne homocoupling is the most prevalent side reaction in Sonogashira couplings, largely due to the copper co-catalyst and oxygen.[1][4] To minimize it, consider the following approaches:
-
Implement Copper-Free Conditions: The most direct way to eliminate Glaser coupling is to use a copper-free Sonogashira protocol. These methods often require careful optimization of the palladium catalyst, ligand, and base to be effective.[1][4]
-
Strictly Anaerobic Conditions: If using a copper co-catalyst, the rigorous exclusion of oxygen is absolutely critical.[1][4] Use Schlenk techniques or a glovebox for the best results.
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low concentration, which disfavors the bimolecular homocoupling reaction.[4]
-
Use a Reducing Atmosphere: One study found that using an atmosphere of hydrogen gas diluted with nitrogen or argon can reduce alkyne homocoupling to as low as 2%.[5]
-
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of the desired cross-coupled product versus the homocoupled byproduct for a typical Suzuki reaction with an aryl iodide.
| Parameter | Condition A | Yield (Cross-Coupling) | Yield (Homocoupling) | Condition B | Yield (Cross-Coupling) | Yield (Homocoupling) |
| Atmosphere | Air | 45% | 30% | Nitrogen (Subsurface Sparge)[3] | 92% | <2% |
| Additive | None | 75% | 15% | Potassium Formate (1.5 eq)[3][6] | 94% | <1% |
| Catalyst | Pd(OAc)₂[3] | 80% | 10-12% | 5% Pd/C[3] | 85% | 5-6% |
| Boron Source | Arylboronic Acid[7] | 88% | 8% | Arylboronic Acid Pinacol Ester | 95% | <3% |
Detailed Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling with Minimized Homocoupling
This protocol is designed to minimize the homocoupling of the boronic acid partner.
-
Glassware and Reagent Preparation: All glassware must be oven-dried and cooled under a stream of dry argon or nitrogen. Solvents (e.g., 1,4-dioxane, water) must be rigorously degassed for at least 30 minutes by sparging with argon or nitrogen.
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv). If desired, add potassium formate (1.5 mmol, 1.5 equiv) as a reducing agent.[3]
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Catalyst Addition: Add the palladium catalyst and ligand (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%; SPhos, 0.04 mmol, 4 mol%) under a positive pressure of inert gas.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor its progress by TLC or GC/MS.
-
Work-up and Purification: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol avoids the use of a copper co-catalyst to prevent Glaser homocoupling.[1]
-
Glassware and Reagent Preparation: Follow the same rigorous drying and degassing procedures as in Protocol 1.
-
Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a suitable ligand if required.
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with high-purity argon or nitrogen three times.
-
Solvent and Base Addition: Add freshly distilled and degassed solvent (e.g., THF) and base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.
-
Reagent Addition: Stir the mixture and add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe pump over 1-2 hours.
-
Reaction Execution: Heat the reaction as required (e.g., 60 °C) and monitor its progress.
-
Work-up and Purification: Once the reaction is complete, cool the mixture, dilute with an appropriate organic solvent, and filter through a pad of celite to remove inorganic salts and the catalyst.[1] Concentrate the filtrate and purify the product by chromatography.
Visual Guides
Caption: Competing pathways: Desired cross-coupling vs. undesired homocoupling.
Caption: Experimental workflow for minimizing homocoupling via anaerobic conditions.
Caption: Key factors influencing homocoupling and their corresponding solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling Reaction with Diminished Homocoupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Workup Procedures for Reactions Involving (5-Iodo-2-methylphenyl)methanol
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the workup procedures for reactions involving (5-Iodo-2-methylphenyl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the workup of reactions involving this compound?
The main challenges arise from the dual functionality of the molecule: the reactive aryl iodide and the primary benzylic alcohol. Key issues include:
-
Potential for Side Reactions: The benzylic alcohol can be sensitive to acidic or strongly basic conditions, potentially leading to undesired side reactions.
-
Catalyst Removal: For cross-coupling reactions (e.g., Suzuki, Sonogashira), complete removal of palladium and copper catalysts can be challenging and is often crucial for the purity of the final product.
-
Product Stability: The stability of the product during purification needs to be considered, as prolonged exposure to silica gel or high temperatures can sometimes lead to decomposition, especially if other sensitive functional groups are present.
-
Iodine-Related Impurities: Reactions involving iodine can sometimes leave residual iodine or iodide salts, which may require specific quenching steps for removal.[1][2]
Q2: How can I effectively monitor the progress of a reaction with this compound?
Thin-layer chromatography (TLC) is a standard and effective method. For visualization, the following techniques are recommended:
-
UV Light: this compound and many of its derivatives are UV active due to the aromatic ring, allowing for non-destructive visualization.
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing the alcohol functional group, which will appear as a yellow or brown spot on a purple background.
-
Iodine Chamber: Exposing the TLC plate to iodine vapor can help visualize many organic compounds.[3]
Q3: My reaction mixture has turned a dark brown/purple color. What does this indicate?
A dark brown or purple color often suggests the presence of elemental iodine (I₂). This can sometimes occur under oxidative conditions or if there is decomposition of iodide-containing reagents. To address this, a wash with a dilute aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the aqueous workup will quench the iodine, typically resulting in a colorless organic phase.[1]
Troubleshooting Guides
Issue 1: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Monitor the reaction closely by TLC or GC/LC-MS to ensure all the starting material is consumed before initiating workup. - Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere (e.g., argon or nitrogen). |
| Catalyst Deactivation | - Use fresh, high-quality palladium catalysts and ligands. - Ensure thorough degassing of solvents to remove oxygen, which can deactivate the catalyst. |
| Product Decomposition during Workup | - Minimize the time the product is in contact with silica gel during column chromatography. - Consider alternative purification methods like recrystallization if the product is a solid.[4] |
Issue 2: Difficulty in Removing Palladium or Copper Catalyst Residues
| Possible Cause | Troubleshooting Steps |
| Persistent Catalyst Complexation | - After the reaction, filter the mixture through a pad of Celite to remove heterogeneous palladium catalysts. - During the aqueous workup, wash the organic layer with an aqueous solution of ammonium chloride or sodium sulfide to help remove residual palladium.[3] - For copper removal, washing with a dilute aqueous ammonia solution can be effective. |
| Insufficient Washing | - Increase the number of aqueous washes during the extraction process. - A final wash with brine can help to break up emulsions and remove residual water and some water-soluble impurities.[3] |
Issue 3: Unexpected Side Products in Williamson Ether Synthesis
| Possible Cause | Troubleshooting Steps |
| Competing Elimination Reaction | - This is more likely with secondary or tertiary alkyl halides. If possible, use a primary alkyl halide as the electrophile.[5] |
| Self-Condensation of the Alcohol | - Ensure slow and controlled addition of the base to deprotonate the alcohol, followed by the addition of the electrophile. |
| Incomplete Deprotonation | - Use a sufficiently strong base (e.g., sodium hydride) to ensure complete formation of the alkoxide before adding the alkyl halide.[5] |
Experimental Protocols
General Aqueous Workup Protocol
-
Quenching: Once the reaction is deemed complete by TLC or other monitoring, cool the reaction mixture to room temperature. Slowly add a suitable quenching agent (e.g., water, saturated aqueous ammonium chloride, or saturated aqueous sodium thiosulfate for reactions with residual iodine).
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.
-
Separation: Shake the separatory funnel vigorously, venting periodically. Allow the layers to separate and drain the aqueous layer.
-
Washing: Wash the organic layer sequentially with appropriate aqueous solutions. For example, a dilute acid wash (e.g., 1M HCl) can remove basic impurities, while a wash with saturated aqueous sodium bicarbonate can remove acidic impurities. A final wash with brine helps to remove residual water.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexanes), collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
References
Validation & Comparative
A Comparative Guide to Purity Determination of (5-Iodo-2-methylphenyl)methanol: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (5-Iodo-2-methylphenyl)methanol, a key building block in various synthetic pathways. Experimental data and detailed protocols are provided to facilitate an informed choice of methodology.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a premier technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy. A reversed-phase HPLC method is particularly well-suited for the analysis of this compound, a moderately polar compound.
Experimental Protocol: HPLC
Instrumentation: An HPLC system equipped with a UV detector is employed.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile and water (70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: A stock solution of 1 mg/mL of the synthesized this compound is prepared in the mobile phase. This is further diluted to a working concentration of 0.1 mg/mL and filtered through a 0.45 µm syringe filter before injection.
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.
Comparison with Alternative Purity Determination Methods
While HPLC is a powerful tool, other methods can also be employed for purity assessment, each with its own advantages and limitations.[1][2] These can be broadly categorized into chromatographic, physical, and spectroscopic techniques.[1][2][3]
| Method | Principle | Advantages | Limitations | Typical Performance Data for this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary phase and a mobile phase.[3] | High resolution, high sensitivity, quantitative accuracy, applicable to a wide range of compounds.[3] | Requires more complex instrumentation and expertise compared to simpler methods. | Purity: >99.5%, Retention Time: ~5.8 min (hypothetical), Resolution (Rs) between major peak and main impurity: >2.0 |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile and thermally stable compounds, high resolution. | Not suitable for non-volatile or thermally labile compounds. | Purity: >99%, but requires derivatization to increase volatility. |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a thin layer of adsorbent material.[1] | Simple, rapid, and inexpensive screening tool. | Primarily qualitative, lower resolution and sensitivity compared to HPLC. | Rf value: ~0.6 in a 7:3 Hexane:Ethyl Acetate system. |
| Melting Point Analysis | A pure crystalline solid has a sharp and characteristic melting point. Impurities broaden and depress the melting point range.[1][2] | Simple, rapid, and inexpensive.[1] | Only applicable to solid compounds, not quantitative for purity levels. | Melting point range of pure compound: Sharp (e.g., 75-76°C). Impure sample: Broader range (e.g., 72-75°C). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Nuclei of atoms in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing structural information.[1][4] | Provides detailed structural information, can be used for quantitative analysis (qNMR).[5] | Lower sensitivity compared to HPLC, can be complex to interpret for mixtures. | Purity determined by comparing the integral of the analyte protons against a certified internal standard. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify compounds. Often coupled with a separation technique like GC or LC.[3] | High sensitivity and specificity, provides molecular weight information. | Typically requires coupling with a chromatographic technique for complex mixtures. | Confirms the molecular weight of the main component and can identify impurities based on their mass. |
Experimental Workflows
To visualize the procedural steps for purity determination, the following diagrams illustrate the workflows for HPLC analysis and a general comparison of analytical techniques.
Caption: Workflow for HPLC Purity Determination.
Caption: Comparison of Purity Analysis Techniques.
Conclusion
The choice of analytical method for purity determination of this compound depends on the specific requirements of the analysis. For accurate and precise quantification of purity, HPLC is the recommended method due to its high resolution and sensitivity. For rapid, qualitative screening, TLC and melting point analysis are suitable preliminary techniques. NMR and MS provide invaluable structural confirmation and can be used for purity assessment, particularly when characterizing unknown impurities. A multi-technique approach, combining the quantitative power of HPLC with the structural insights from NMR and MS, will provide the most comprehensive understanding of the purity profile of this compound.
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of (5-Iodo-2-methylphenyl)methanol and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (5-Iodo-2-methylphenyl)methanol and its structurally related analogs. Understanding the NMR characteristics of these compounds is crucial for their identification, purity assessment, and structural elucidation in research and drug development. This document presents available experimental data, outlines the methodology for NMR data acquisition, and visualizes the relationships between the compared structures.
Comparison of NMR Spectral Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound and its halogenated analogs. While specific experimental data for this compound and (5-Bromo-2-methylphenyl)methanol were not available in the searched literature, data for the closely related (S)-1-(2-Methylphenyl)ethanol and (S)-1-(2-Chlorophenyl)ethanol are presented for a comparative analysis of the effects of substitution on the phenyl ring.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Ar-H (ppm) | -CH₂OH (ppm) | -CH₃ (ppm) | -OH (ppm) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| (5-Bromo-2-methylphenyl)methanol | Data not available | Data not available | Data not available | Data not available |
| (S)-1-(2-Methylphenyl)ethanol[1] | 7.52 (d, J=7.2 Hz, 1H), 7.12-7.25 (m, 3H) | 5.10-5.15 (m, 1H) | 2.34 (s, 3H) | 1.82 (s, 1H) |
| (S)-1-(2-Chlorophenyl)ethanol[1] | 7.60 (d, J=7.6 Hz, 1H), 7.28-7.34 (m, 2H), 7.20 (t, J=7.6 Hz, 1H) | 5.32 (q, J=6.4 Hz, 1H) | - | 2.05 (s, 1H) |
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Ar-C (ppm) | -CH₂OH (ppm) | -CH₃ (ppm) |
| This compound | Data not available | Data not available | Data not available |
| (5-Bromo-2-methylphenyl)methanol | Data not available | Data not available | Data not available |
| (S)-1-(2-Methylphenyl)ethanol[1] | 143.9, 134.2, 130.4, 127.2, 126.4, 124.5 | 66.8 | 18.9 |
| (S)-1-(2-Chlorophenyl)ethanol[1] | 129.4, 128.4, 127.2, 126.4 | 66.9 | - |
Experimental Protocols
The following is a general procedure for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like substituted benzyl alcohols.
1. Sample Preparation:
-
Sample Quantity: Weigh approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). The typical volume is 0.6-0.7 mL.
-
Dissolution: Dissolve the sample completely in the deuterated solvent. Gentle vortexing or sonication can be used to aid dissolution.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference standard (0 ppm) for both ¹H and ¹³C NMR in CDCl₃.
2. NMR Data Acquisition:
-
Instrumentation: NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
Locking and Shimming: The spectrometer's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is commonly used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.
-
Number of Scans: For a sufficiently concentrated sample, 8 to 16 scans are usually adequate.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: A 30° or 45° pulse is common.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2 seconds is a reasonable starting point.
-
Proton Decoupling: Broadband proton decoupling is used to simplify the spectrum and improve the signal-to-noise ratio.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to obtain a spectrum with a good signal-to-noise ratio.
-
3. Data Processing:
-
The acquired Free Induction Decay (FID) is Fourier transformed to generate the NMR spectrum.
-
Phase and baseline corrections are applied to obtain a properly phased spectrum with a flat baseline.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Visualization of Structural Relationships
The following diagram illustrates the structural relationship between this compound and the comparative compounds discussed in this guide.
This guide serves as a foundational resource for the NMR characterization of this compound and its analogs. While complete spectral data for the iodo- and bromo- derivatives were not found, the provided information on related compounds and the detailed experimental protocol will aid researchers in their analytical endeavors.
References
A Comparative Guide to (5-Iodo-2-methylphenyl)methanol and its Alternatives as Pharmaceutical Intermediates in SGLT2 Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of (5-Iodo-2-methylphenyl)methanol as a key pharmaceutical intermediate in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a prominent class of drugs for the treatment of type 2 diabetes. Through a detailed comparison with its bromo- and chloro-analogs, this document offers insights into reaction efficiency, yields, and overall suitability for large-scale pharmaceutical manufacturing. The information presented is supported by experimental data from peer-reviewed literature and patents, aiming to assist researchers and drug development professionals in making informed decisions for their synthetic strategies.
Introduction
This compound and its corresponding benzoic acid derivative are crucial building blocks in the synthesis of the diarylmethane core of several SGLT2 inhibitors, including canagliflozin and empagliflozin. The selection of the halogen substituent (Iodo, Bromo, or Chloro) on the phenyl ring can significantly impact the reactivity, cost, and overall efficiency of the synthetic route. This guide evaluates these intermediates based on their performance in key synthetic steps: Friedel-Crafts acylation and the subsequent reduction to form the final diarylmethane structure.
Comparative Data of Halogenated Intermediates
The synthesis of the diarylketone, a precursor to the final diarylmethane, is a critical step. The following table summarizes the yields of the Friedel-Crafts acylation reaction using different halogenated 2-methylbenzoic acids.
| Starting Material | Halogen Substituent | Product Diarylketone | Catalyst | Yield (%) | Reference |
| 5-Iodo-2-methylbenzoic acid | Iodo | (5-(4-Fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone | TiCl4 | 91 | [1] |
| 5-Bromo-2-methylbenzoic acid | Bromo | (5-Bromo-2-methylphenyl)(5-(4-fluorophenyl)thiophen-2-yl)methanone | TiCl4 | 88 | [2] |
| 5-Bromo-2-chlorobenzoic acid | Bromo, Chloro | (5-Bromo-2-chlorophenyl)(4-fluorophenyl)methanone | AlCl3 | ~97 (purity) | [3] |
Key Observations:
-
The iodo-substituted starting material provides a slightly higher yield in the Friedel-Crafts acylation step compared to the bromo-analog under similar conditions.
-
While a direct yield comparison for the bromo, chloro-substituted analog under identical conditions is not available, the reported high purity of the product suggests an efficient reaction.
-
The choice of Lewis acid catalyst (e.g., TiCl4, AlCl3) also plays a significant role in the reaction outcome.
The subsequent reduction of the diarylketone to the diarylmethane is another pivotal step. High yields and purities are crucial for the overall efficiency of the drug synthesis.
| Diarylketone Intermediate | Halogen Substituent | Reduction Method | Product Diarylmethane | Yield (%) | Purity (%) | Reference |
| (5-Bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone | Bromo | Borane-tetrahydrofuran complex | 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 97.7 | 99.0 | [4][5] |
| (5-Bromo-2-methylphenyl)[5-(p-fluorophenyl)thiophene-2-yl]methanone | Bromo | Sodium borohydride / Aluminium chloride | 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene | 94.2 | 98.6 | [4] |
| (5-Bromo-2-chlorophenyl) intermediate | Bromo, Chloro | TMDS / Indium bromide | (S)-3-(4-(5-bromo-2-chlorobenzyl)phenoxy)tetrahydrofuran | High (not specified) | High (not specified) | [6] |
Key Observations:
-
The reduction of the bromo-substituted diarylketone proceeds with excellent yields and high purity using various reducing agents.
-
The use of borane complexes appears to be particularly effective, offering near-quantitative conversion.
-
While specific yield data for the reduction of the iodo- and chloro-analogs in a directly comparable manner is limited in the reviewed literature, the successful synthesis of the final drug products implies efficient reduction steps.
Experimental Protocols
General Procedure for Friedel-Crafts Acylation
This protocol is a generalized representation based on literature procedures for the synthesis of diarylketones.
-
Acid Chloride Formation: To a solution of the corresponding halogenated 2-methylbenzoic acid (1 equivalent) in an appropriate solvent (e.g., dichloromethane), a catalytic amount of DMF is added, followed by the dropwise addition of a chlorinating agent (e.g., thionyl chloride or oxalyl chloride, ~1.1 equivalents) at room temperature. The reaction mixture is stirred until the conversion to the acid chloride is complete.
-
Friedel-Crafts Reaction: In a separate flask, the aromatic coupling partner (e.g., 2-(4-fluorophenyl)thiophene or anisole, ~1 equivalent) and a Lewis acid catalyst (e.g., AlCl3 or TiCl4, ~1.1-1.5 equivalents) are suspended in a suitable solvent (e.g., dichloromethane) and cooled to 0°C. The previously prepared acid chloride solution is then added dropwise to this suspension.
-
Work-up and Isolation: The reaction is allowed to proceed at a controlled temperature until completion. The reaction is then quenched by the slow addition of ice-water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired diarylketone.
General Procedure for the Reduction of Diarylketones
This protocol outlines a general method for the reduction of the diarylketone to the corresponding diarylmethane.
-
Reaction Setup: The diarylketone (1 equivalent) is dissolved in a suitable solvent (e.g., tetrahydrofuran or dichloromethane).
-
Addition of Reducing Agent: A reducing agent (e.g., a solution of borane-tetrahydrofuran complex, or a combination of sodium borohydride and a Lewis acid) is added to the solution at a controlled temperature.
-
Reaction and Quenching: The reaction mixture is stirred at a specified temperature for a period sufficient to ensure complete conversion. The reaction is then carefully quenched by the addition of water or an acidic solution.
-
Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude diarylmethane can be further purified if necessary.
Signaling Pathways and Experimental Workflows
Caption: General synthetic pathway for the diarylmethane core of SGLT2 inhibitors.
Caption: A typical experimental workflow for the synthesis of the diarylmethane intermediate.
Conclusion
The validation of this compound and its precursor, 5-iodo-2-methylbenzoic acid, demonstrates their high efficiency as pharmaceutical intermediates in the synthesis of SGLT2 inhibitors. Experimental data suggests that the iodo-substituted intermediate can lead to slightly higher yields in the key Friedel-Crafts acylation step compared to its bromo-analog. However, the bromo- and chloro-analogs also serve as excellent and widely used alternatives, with established and high-yielding protocols.
The ultimate choice of intermediate may depend on a variety of factors beyond reaction yield, including the cost and availability of the starting materials, the specific reaction conditions required, and the ease of purification. While iodo-compounds are often more expensive, their potentially higher reactivity might lead to milder reaction conditions and reduced reaction times, offering a trade-off that could be beneficial in certain manufacturing contexts. This guide provides the foundational data to support a rational selection of the most suitable intermediate for the efficient and cost-effective synthesis of SGLT2 inhibitors.
References
- 1. CN103980263B - The synthesis technique of canagliflozin - Google Patents [patents.google.com]
- 2. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. WO2017063617A1 - Preparation of intermediates for the synthesis of canagliflozin and dapagliflozin - Google Patents [patents.google.com]
- 5. Method for preparing canagliflozin intermediate 2-(2-methyl-5-bromobenzyl)-5-(4-fluorophenyl)thiophene - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN107556287B - Canagliflozin intermediate synthetic method - Google Patents [patents.google.com]
comparative yield analysis of different synthetic routes to (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing Synthesis of a Key Building Block
(5-Iodo-2-methylphenyl)methanol is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. Its strategic importance necessitates efficient and high-yielding synthetic routes. This guide provides a comparative analysis of three distinct synthetic pathways to this key intermediate, offering a comprehensive overview of their respective yields, methodologies, and starting materials. The information presented is intended to assist researchers in selecting the most suitable method for their specific laboratory capabilities and project requirements.
Comparative Yield Analysis
The following table summarizes the key quantitative data for the three synthetic routes, providing a clear comparison of their efficiencies.
| Route | Starting Material | Key Transformation(s) | Reported Yield (%) | Reference |
| 1 | 2-Methylbenzoic Acid | 1. Iodination2. Reduction | 89-92% (Iodination) | [1] |
| 2 | 2-Iodo-5-methylbenzyl bromide | 1. Sommelet Reaction2. Reduction | >80% (Sommelet Reaction) | [2] |
| 3 | 2-Methyl-5-iodobenzaldehyde | Reduction | 71-96% (General for aldehydes) | [3] |
Visualizing the Synthetic Pathways
The logical flow of the comparative analysis, from starting materials to the final product, is illustrated in the diagram below.
Caption: Comparative workflow of synthetic routes to this compound.
Experimental Protocols
Detailed methodologies for the key transformations are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory implementation.
Route 1: From 2-Methylbenzoic Acid
This two-step synthesis involves the iodination of commercially available 2-methylbenzoic acid, followed by the reduction of the resulting carboxylic acid.
Step 1: Iodination of 2-Methylbenzoic Acid
This procedure is adapted from a patented method for the high-yield synthesis of 5-iodo-2-methylbenzoic acid.[1]
-
Materials: 2-methylbenzoic acid, a microporous compound (e.g., β-form zeolite), iodine, an oxidizing agent (e.g., periodic acid), and acetic anhydride.
-
Procedure:
-
In a suitable reaction vessel, combine 2-methylbenzoic acid, the microporous compound, iodine, the oxidizing agent, and acetic anhydride in a solvent such as acetic acid.
-
Heat the reaction mixture to reflux and maintain for a period sufficient to achieve complete conversion, as monitored by an appropriate analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Isolate the crude 5-iodo-2-methylbenzoic acid by filtration.
-
Purify the product by a suitable method such as crystallization, sublimation, or distillation.
-
Step 2: Reduction of 5-Iodo-2-methylbenzoic Acid
This step utilizes a powerful reducing agent to convert the carboxylic acid to the corresponding alcohol. The following is a general procedure for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).
-
Materials: 5-Iodo-2-methylbenzoic acid, lithium aluminum hydride (LiAlH₄), anhydrous tetrahydrofuran (THF), and an aqueous workup solution.
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 5-iodo-2-methylbenzoic acid in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the sequential, dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.
-
Filter the resulting solid and wash it with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Route 2: From 2-Iodo-5-methylbenzyl bromide via Sommelet Reaction
This route involves the conversion of a benzyl halide to an aldehyde, followed by reduction.
Step 1: Sommelet Reaction of 2-Iodo-5-methylbenzyl bromide
The Sommelet reaction provides a method for the oxidation of a benzyl halide to an aldehyde using hexamine.[2][4][5]
-
Materials: 2-Iodo-5-methylbenzyl bromide, hexamine (hexamethylenetetramine), and water.
-
Procedure:
-
Combine 2-iodo-5-methylbenzyl bromide with hexamine and stir for a short period under an inert atmosphere.
-
Add water to the mixture and heat to reflux for several hours.
-
After cooling, acidify the aqueous phase with a mineral acid (e.g., concentrated HCl) to a pH of 3-4 and heat briefly.
-
Separate the organic phase, which contains the product 2-methyl-5-iodobenzaldehyde.
-
The aldehyde can be purified by distillation.
-
Step 2: Reduction of 2-Methyl-5-iodobenzaldehyde
This step is identical to the procedure described in Route 3.
Route 3: From 2-Methyl-5-iodobenzaldehyde
This is a direct, single-step reduction of the aldehyde to the target alcohol.
-
Materials: 2-Methyl-5-iodobenzaldehyde, sodium borohydride (NaBH₄), and a suitable solvent (e.g., methanol or ethanol).
-
Procedure:
-
Dissolve 2-methyl-5-iodobenzaldehyde in the chosen alcohol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add sodium borohydride portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to afford this compound.
-
Conclusion
The choice of the optimal synthetic route to this compound will depend on several factors, including the availability of starting materials, the desired scale of the reaction, and the equipment available.
-
Route 1 offers a high-yielding pathway from a readily available starting material, 2-methylbenzoic acid. The iodination step is reported to be highly efficient.[1]
-
Route 2 , utilizing the Sommelet reaction, provides a viable alternative, particularly if the corresponding benzyl halide is accessible. The reported yields for the Sommelet reaction are generally high.[2]
-
Route 3 is the most direct method if the starting aldehyde is commercially available or can be synthesized efficiently. Reductions of aldehydes with sodium borohydride are typically high-yielding and procedurally simple.[3]
Researchers are encouraged to evaluate these routes based on their specific needs and to optimize the reaction conditions for their particular setup to achieve the best possible outcomes.
References
- 1. US7642374B2 - Process for producing 5-iodo-2-methylbenzoic acid - Google Patents [patents.google.com]
- 2. US4321412A - Preparation of aromatic aldehydes by the Sommelet reaction - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. organicreactions.org [organicreactions.org]
- 5. Sommelet reaction - Wikipedia [en.wikipedia.org]
Comparative Guide to Analytical Methods for the Quantification of (5-Iodo-2-methylphenyl)methanol
This guide provides a comparative overview of analytical methodologies for the quantitative analysis of (5-Iodo-2-methylphenyl)methanol, a key intermediate in various synthetic processes. The selection of an appropriate analytical technique is paramount for ensuring the purity, stability, and quality of pharmaceutical and chemical products. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of HPLC, GC-MS, and qNMR for the quantification of this compound. The data presented are representative values based on the analysis of structurally similar compounds and are intended to provide a basis for method selection.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase. | Separation based on volatility and interaction with stationary phase, with mass-based detection. | Quantification based on the direct relationship between signal intensity and the number of nuclei. |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL | 10 - 100 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 - 3 µg/mL | 0.03 - 0.3 µg/mL | 30 - 300 µg/mL |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 (with internal standard) |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 99 - 101% |
| Sample Throughput | High | Medium | Low to Medium |
| Primary Strengths | Versatile for a wide range of compounds, non-destructive. | High sensitivity and selectivity, provides structural information. | Primary ratio method, highly accurate and precise, requires no specific reference standard of the analyte. |
| Primary Limitations | Requires chromophore for UV detection, potential for matrix effects. | Requires volatile and thermally stable analytes, potential for thermal degradation. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are based on established methods for similar aromatic alcohols and iodinated compounds and may require optimization for this compound.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the routine quantification of this compound in solution.
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 230 nm (based on the expected chromophore of the iodinated aromatic ring).
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method offers high sensitivity and selectivity, making it ideal for trace-level quantification and impurity profiling.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Injection Volume: 1 µL (splitless mode).
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Spectrometer Mode: Selected Ion Monitoring (SIM) for quantification.
-
Quantifier Ion: To be determined from the mass spectrum of this compound (likely a fragment corresponding to the benzyl moiety).
-
Qualifier Ions: At least two other characteristic ions to confirm identity.
-
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution to concentrations ranging from 0.01 µg/mL to 10 µg/mL.
-
Sample Preparation: Dissolve the sample in the same solvent as the standards to a concentration within the calibration range.
-
Quantification: Create a calibration curve by plotting the peak area of the quantifier ion against the concentration of the standards. Calculate the concentration in the sample using the regression equation from the calibration curve.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the analyte itself.[2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard (IS): A high-purity compound with a simple spectrum and resonances that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The internal standard must be accurately weighed.[2]
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample containing this compound into an NMR tube.
-
Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
NMR Acquisition Parameters:
-
Pulse Angle: 90° pulse.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and the internal standard. This is critical for accurate quantification.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply Fourier transformation and phase correction.
-
Carefully integrate a well-resolved signal of this compound (e.g., the benzylic CH₂ protons) and a signal from the internal standard.
-
-
Quantification: The concentration of the analyte is calculated using the following formula:
Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / msample)
Where:
-
Canalyte = Concentration of the analyte
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Visualizations
Experimental Workflow for Quantification
The following diagram illustrates a generalized workflow for the quantification of a chemical compound using a chromatographic or spectroscopic method.
Caption: General experimental workflow for quantitative analysis.
Logical Relationship of Analytical Method Selection
This diagram outlines the decision-making process for selecting an appropriate analytical method based on key sample and analytical requirements.
Caption: Decision tree for analytical method selection.
References
Catalyst Efficiency in Cross-Coupling Reactions with (5-Iodo-2-methylphenyl)methanol: A Comparative Guide
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount for the successful synthesis of complex molecules. This guide provides a comparative analysis of various catalytic systems for cross-coupling reactions involving (5-Iodo-2-methylphenyl)methanol, a key building block in the synthesis of various high-value compounds. Due to the limited direct experimental data for this specific substrate, this guide extrapolates from established protocols for structurally similar aryl iodides to offer a predictive comparison of catalyst performance.
The choice of catalyst and reaction conditions can significantly impact the yield, selectivity, and overall efficiency of cross-coupling reactions. This document aims to serve as a foundational resource for optimizing reaction conditions and selecting the most appropriate catalytic system for Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound.
Comparative Performance of Catalytic Systems
The following table summarizes the anticipated performance of different cross-coupling reactions with this compound based on data from analogous systems. These estimations should be considered as starting points for experimental validation.
| Cross-Coupling Reaction | Catalyst System | Typical Nucleophile/Reagent | Anticipated Yield (%) | Reaction Time (h) | Temperature (°C) | Key Considerations |
| Suzuki-Miyaura Coupling | Pd(OAc)₂ / SPhos | Arylboronic acid | 70-95 | 12-24 | 80-110 | Ligand choice is critical to overcome potential steric hindrance. |
| Heck Coupling | Pd(OAc)₂ / P(o-tol)₃ | Alkene (e.g., styrene) | 60-80 | 16-24 | 100-120 | Regioselectivity can be a challenge with substituted alkenes. |
| Sonogashira Coupling | Pd(PPh₃)₄ / CuI | Terminal alkyne | 75-95 | 6-12 | 25-60 | Copper co-catalyst is typically required for high efficiency. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ / XPhos | Primary/Secondary Amine | 65-85 | 18-24 | 90-110 | Requires a strong base; substrate compatibility should be considered. |
| Copper-Catalyzed Coupling | CuI / L-proline | Alcohols | 70-90 | 24 | 90-110 | Offers a palladium-free alternative for certain C-O bond formations.[1][2] |
Experimental Protocols
The following are detailed experimental protocols adapted from literature for cross-coupling reactions with aryl iodides, suggested as starting points for reactions with this compound.
Suzuki-Miyaura Coupling
This protocol is adapted from studies on palladium-catalyzed cross-coupling of aryl halides.
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and the arylboronic acid (1.5 equiv.).
-
Evacuate and backfill the tube with argon three times.
-
Add this compound (1.0 equiv.) and anhydrous toluene (0.2 M) via syringe.
-
Add a solution of K₃PO₄ (2.0 equiv.) in deoxygenated water (1 M).
-
Stir the reaction mixture vigorously and heat to 100 °C for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.
Heck Coupling
This protocol is based on established methods for the Heck reaction of aryl iodides.[3][4]
Procedure:
-
In a sealed tube, combine Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), and the alkene (e.g., styrene, 1.2 equiv.).
-
Purge the tube with argon.
-
Add this compound (1.0 equiv.), triethylamine (2.0 equiv.), and anhydrous DMF (0.2 M).
-
Heat the mixture to 110 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with diethyl ether and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate. Purify the residue by flash chromatography.
Sonogashira Coupling
This protocol is a standard procedure for the Sonogashira coupling of aryl iodides.[5][6][7]
Procedure:
-
To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2 mol%), and CuI (4 mol%).
-
Evacuate and backfill the flask with argon.
-
Add anhydrous THF (0.3 M) and the terminal alkyne (1.2 equiv.).
-
Add triethylamine (2.0 equiv.) and stir the mixture at room temperature for 6-12 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate and purify the residue by flash chromatography.
Experimental Workflows
The following diagrams illustrate the generalized workflows for the discussed cross-coupling reactions.
Caption: Suzuki-Miyaura Coupling Workflow
Caption: Heck Coupling Workflow
Caption: Sonogashira Coupling Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Copper-Catalyzed Cross-Coupling Reactions of Methyl 13-Iodo-O-methylpodocarpate and Alcohols | Semantic Scholar [semanticscholar.org]
- 3. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biolmolchem.com [biolmolchem.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Spectroscopic Comparison of (5-Iodo-2-methylphenyl)methanol Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, a detailed understanding of the isomeric purity of key intermediates is paramount. This guide provides a comparative framework for the spectroscopic analysis of (5-Iodo-2-methylphenyl)methanol and its structural isomers. Due to the limited availability of public spectroscopic data for these specific isomers, this document outlines the expected differences in their spectra and provides standardized experimental protocols for their acquisition and analysis.
While a comprehensive, data-driven comparison is hindered by the current lack of publicly accessible spectra for this compound and its isomers, this guide serves as a foundational resource. It details the methodologies to acquire the necessary data and outlines the anticipated spectral variations, empowering researchers to conduct their own definitive comparisons.
Isomers of Iodo-2-methylphenyl)methanol:
The positional isomers of (Iodo-2-methylphenyl)methanol are:
-
(2-Iodo-6-methylphenyl)methanol
-
(3-Iodo-2-methylphenyl)methanol
-
(4-Iodo-2-methylphenyl)methanol
-
This compound
Data Presentation
A direct comparison of quantitative spectroscopic data is essential for distinguishing between these isomers. The following tables are structured to facilitate such a comparison once experimental data is obtained.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Isomer | δ (ppm) - CH₂OH | δ (ppm) - CH₃ | δ (ppm) - Aromatic Protons (Predicted Splitting) |
| (2-Iodo-6-methylphenyl)methanol | ~4.5-4.7 | ~2.3-2.5 | Multiplets in the range of 7.0-7.8 |
| (3-Iodo-2-methylphenyl)methanol | ~4.5-4.7 | ~2.3-2.5 | Multiplets in the range of 7.0-7.8 |
| (4-Iodo-2-methylphenyl)methanol | ~4.5-4.7 | ~2.3-2.5 | Multiplets in the range of 7.0-7.8 |
| This compound | ~4.5-4.7 | ~2.3-2.5 | Multiplets in the range of 7.0-7.8 |
Note: Predicted chemical shifts are highly dependent on the solvent used. The aromatic region will show distinct splitting patterns for each isomer based on the relative positions of the substituents.
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Isomer | δ (ppm) - CH₂OH | δ (ppm) - CH₃ | δ (ppm) - Aromatic Carbons (Number of Signals) | δ (ppm) - C-I |
| (2-Iodo-6-methylphenyl)methanol | ~60-65 | ~20-25 | 6 | ~90-100 |
| (3-Iodo-2-methylphenyl)methanol | ~60-65 | ~18-23 | 6 | ~90-100 |
| (4-Iodo-2-methylphenyl)methanol | ~60-65 | ~18-23 | 6 | ~90-100 |
| This compound | ~60-65 | ~18-23 | 6 | ~90-100 |
Note: The chemical shift of the carbon atom bonded to iodine (C-I) is expected to be significantly shifted upfield.
Table 3: Infrared (IR) Spectroscopy Data (Predicted)
| Isomer | O-H Stretch (cm⁻¹) | C-H (sp³) Stretch (cm⁻¹) | C-O Stretch (cm⁻¹) | Aromatic C-H Bending (cm⁻¹) |
| (2-Iodo-6-methylphenyl)methanol | ~3200-3600 | ~2850-3000 | ~1000-1200 | ~700-900 |
| (3-Iodo-2-methylphenyl)methanol | ~3200-3600 | ~2850-3000 | ~1000-1200 | ~700-900 |
| (4-Iodo-2-methylphenyl)methanol | ~3200-3600 | ~2850-3000 | ~1000-1200 | ~700-900 |
| This compound | ~3200-3600 | ~2850-3000 | ~1000-1200 | ~700-900 |
Note: The fingerprint region (below 1500 cm⁻¹) will show unique patterns for each isomer due to differences in aromatic C-H bending vibrations.
Table 4: Mass Spectrometry Data
| Isomer | Molecular Ion (M⁺) [m/z] | Key Fragmentation Pattern |
| (2-Iodo-6-methylphenyl)methanol | 248 | [M-H₂O]⁺, [M-I]⁺, [M-CH₂OH]⁺ |
| (3-Iodo-2-methylphenyl)methanol | 248 | [M-H₂O]⁺, [M-I]⁺, [M-CH₂OH]⁺ |
| (4-Iodo-2-methylphenyl)methanol | 248 | [M-H₂O]⁺, [M-I]⁺, [M-CH₂OH]⁺ |
| This compound | 248 | [M-H₂O]⁺, [M-I]⁺, [M-CH₂OH]⁺ |
Note: High-resolution mass spectrometry is required to confirm the elemental composition.
Experimental Protocols
Accurate and reproducible spectroscopic data is contingent on standardized experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty ATR crystal or KBr pellet should be recorded prior to sample analysis.
-
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Parameters (for ESI):
-
Ionization Mode: Positive or negative, depending on the analyte.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V.
-
Source Temperature: 100-150 °C.
-
Desolvation Temperature: 250-350 °C.
-
Mandatory Visualization
To conceptually organize the comparative analysis of these isomers, the following diagram illustrates the logical workflow.
Caption: Workflow for the spectroscopic comparison of isomers.
A Comparative Guide to the Use of (5-Iodo-2-methylphenyl)methanol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed cost-benefit analysis of utilizing (5-Iodo-2-methylphenyl)methanol in chemical synthesis. By objectively comparing its performance against alternative reagents and presenting supporting experimental data, this document aims to inform strategic decisions in synthetic route design and optimization.
Overview and Synthetic Utility
This compound is a versatile building block in organic synthesis, primarily valued as a precursor for introducing the 5-iodo-2-methylbenzyl moiety into molecules. Its utility is most prominent in the synthesis of complex organic molecules, including pharmacologically active compounds. The presence of both an iodine atom and a hydroxymethyl group allows for a variety of subsequent chemical transformations. The iodine atom is particularly useful for cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation.
A key application of this reagent is in the synthesis of inhibitors for various biological targets. For instance, it has been utilized in the development of potent and selective inhibitors of the enzyme tankyrase, which is a target in cancer therapy.
Cost-Benefit Analysis: A Comparative Look
The primary considerations for selecting a starting material in a synthesis campaign are its cost, availability, and performance in the desired chemical transformation. This section compares this compound with a common alternative, (2-bromo-5-iodophenyl)methanol, and the more basic starting material, 1-iodo-4-methylbenzene, which would require additional synthetic steps.
Table 1: Cost and Availability Comparison
| Compound | CAS Number | Typical Supplier | Purity | Price (USD/g) | Availability |
| This compound | 223506-39-0 | Sigma-Aldrich, Combi-Blocks | >97% | ~$150-200 | In Stock |
| (2-Bromo-5-iodophenyl)methanol | 946704-58-1 | Combi-Blocks | >97% | ~$250-300 | In Stock |
| 1-Iodo-4-methylbenzene | 624-31-7 | Sigma-Aldrich, TCI | >98% | ~$2-5 | Readily Available |
Analysis:
-
This compound offers a balance between functional group availability and cost. It is more expensive than the simple iodinated toluene but provides a readily available alcohol functionality, saving a synthetic step.
-
(2-Bromo-5-iodophenyl)methanol is significantly more expensive and is typically used when orthogonal reactivity between the two halogen atoms is required for sequential cross-coupling reactions.
-
1-Iodo-4-methylbenzene is the most cost-effective starting material but requires an additional benzylic functionalization step (e.g., bromination followed by hydrolysis) to generate the hydroxymethyl group, which adds to the overall cost in terms of reagents, solvents, and labor.
Performance and Experimental Data
The choice of reagent is often dictated by its performance in a key synthetic step. A common application for this compound is in Suzuki cross-coupling reactions.
Table 2: Comparison of Suzuki Coupling Reaction Parameters
| Starting Material | Reaction | Typical Yield | Reaction Time | Key Advantages | Key Disadvantages |
| This compound | Suzuki Coupling | 85-95% | 2-4 hours | High reactivity of the C-I bond, direct use of the alcohol. | Higher initial cost. |
| (2-Bromo-5-iodophenyl)methanol | Suzuki Coupling (at I) | 80-90% | 2-4 hours | Allows for a second, different coupling at the C-Br bond. | Significantly higher cost. |
| Functionalized 1-Iodo-4-methylbenzene | Suzuki Coupling | 80-90% | 2-4 hours | Low initial cost of the starting material. | Requires additional steps to introduce the alcohol, potentially lowering overall yield. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling using this compound
A mixture of this compound (1.0 eq.), the desired boronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.) is prepared in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1). The reaction vessel is sealed and heated to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material. After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Visualization of Synthetic Workflow
The following diagram illustrates a typical experimental workflow for a Suzuki coupling reaction, a common application of this compound.
Safety Operating Guide
Safe Disposal of (5-Iodo-2-methylphenyl)methanol: A Procedural Guide
For laboratory professionals engaged in research and development, the responsible management of chemical waste is paramount for ensuring a safe working environment and maintaining environmental compliance. (5-Iodo-2-methylphenyl)methanol, as a halogenated organic compound, necessitates specific disposal protocols to mitigate potential hazards. This guide provides a comprehensive, step-by-step procedure for its proper disposal.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment to prevent exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect eyes from accidental splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact with the chemical.[1] |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination.[1] |
| Respiratory Protection | Work in a well-ventilated area or under a chemical fume hood | To minimize the inhalation of any potential vapors or aerosols.[1][2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach from segregation to final collection. Adherence to these steps is mandatory to ensure safety and regulatory compliance.
1. Waste Identification and Segregation:
-
Clearly identify all waste containing this compound. This includes the pure compound, reaction byproducts, contaminated solvents, and disposable materials such as pipette tips and gloves.[3]
-
This compound is classified as a halogenated organic waste.[1][4] It is imperative to segregate this waste stream from non-halogenated organic waste, aqueous solutions, and solid waste to prevent hazardous reactions and to streamline the disposal process.[1][4][5]
2. Waste Collection and Container Management:
-
Container Selection: Utilize a chemically compatible, leak-proof container with a secure screw-top cap for waste collection. The container must be in good condition.[3][6]
-
Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label to the container.[3][5] The label must clearly indicate "Halogenated Organic Waste" and list all chemical constituents with their approximate percentages.[3][6]
-
Container Handling: The waste container should remain closed at all times except when waste is being added.[5][6] Store the container in a designated satellite accumulation area (SAA) within the laboratory. This area should be cool, dry, well-ventilated, and away from any sources of ignition.[2][3]
3. Spill Management:
-
In the event of a spill, the immediate priority is to ensure the safety of laboratory personnel.
-
Small Spills: For minor spills, alert individuals in the immediate vicinity. While wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand.[1][3][5] The contaminated absorbent material should then be collected and placed into the designated "Halogenated Organic Waste" container.[3][5]
-
Large Spills: For significant spills, evacuate the area immediately and notify your institution's Environmental Health and Safety (EHS) department or emergency response team.[3][6]
4. Final Disposal:
-
Do not overfill the waste container; it should be considered full when it reaches approximately 75% capacity.[1]
-
Once the container is full, arrange for its collection through your institution's EHS department or a licensed hazardous waste disposal contractor.[3] Under no circumstances should halogenated organic compounds be disposed of down the drain.[1][2] Disposal is typically carried out via high-temperature incineration at a specialized facility.[3][4]
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated below. This diagram outlines the decision-making process and procedural steps from waste generation to final disposal.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling (5-Iodo-2-methylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling (5-Iodo-2-methylphenyl)methanol. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.
Hazard Identification and Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended where splashing is a significant risk.[1] | To protect the eyes from accidental splashes of the chemical. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene. | To prevent skin contact. For prolonged or immersive contact, heavier-duty gloves should be considered. |
| Body Protection | A flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are also required. | To protect skin and personal clothing from spills and contamination. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] | To prevent the inhalation of any vapors or aerosols that may be generated. In case of insufficient ventilation, a suitable respiratory equipment should be worn.[2] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that a proper hazard assessment has been conducted. The work area, particularly the chemical fume hood, should be clean and uncluttered. All necessary PPE must be readily available and worn correctly.
-
Handling :
-
Always handle this compound within a well-ventilated chemical fume hood.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use non-sparking tools and take precautionary measures against static discharge.[3]
-
Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated place.[1]
-
-
Emergency Procedures :
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[1]
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]
-
If inhaled : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][4]
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
-
Disposal Plan
As a halogenated organic compound, this compound must be disposed of as hazardous waste.
-
Segregation : Do not mix halogenated organic waste with non-halogenated waste.[6][7] Collect waste in a designated, properly labeled, and sealed container.[8]
-
Labeling : The waste container must be clearly labeled as "Halogenated Organic Waste" and list the chemical contents.[8][9]
-
Storage : Store the waste container in a designated satellite accumulation area, away from incompatible materials.[9]
-
Disposal : Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Halogenated organic wastes are typically incinerated at a regulated facility.[6][7]
Workflow for Handling this compound
Caption: A flowchart outlining the key steps for safely handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. methanex.com [methanex.com]
- 3. michigan.gov [michigan.gov]
- 4. actylislab.com [actylislab.com]
- 5. fishersci.com [fishersci.com]
- 6. bucknell.edu [bucknell.edu]
- 7. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 8. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
